molecular formula C8H10BrNO B595771 5-Bromo-3-ethoxy-2-methyl-pyridine CAS No. 1256819-03-0

5-Bromo-3-ethoxy-2-methyl-pyridine

Cat. No.: B595771
CAS No.: 1256819-03-0
M. Wt: 216.078
InChI Key: BRHJJZJWSDPQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-ethoxy-2-methyl-pyridine is a high-value halogenated pyridine derivative engineered to serve as a versatile synthetic building block in advanced research and development. Its molecular architecture, featuring a bromine atom and an ethoxy group on a methyl-substituted pyridine ring, makes it a pivotal intermediate for constructing complex molecules through cross-coupling reactions, such as Suzuki and Stille couplings . This reactivity is fundamental for exploring novel chemical spaces in medicinal and agrochemical research. In pharmaceutical research, this compound is utilized as a key precursor in the synthesis of target molecules for drug discovery programs . The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. Furthermore, halogenated pyridine derivatives have demonstrated significant potential in diverse biological applications, as they can be used to create novel compounds with antioxidant, antimicrobial, and enzyme inhibition activities . In agrochemical development, the compound's structure is leveraged to create new active ingredients for crop protection . The pyridine core can be functionalized to develop molecules that interact with specific biological targets in pests or plants, contributing to the creation of more effective and selective pesticides and herbicides. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1256819-03-0

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

IUPAC Name

5-bromo-3-ethoxy-2-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-4-7(9)5-10-6(8)2/h4-5H,3H2,1-2H3

InChI Key

BRHJJZJWSDPQBJ-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC(=C1)Br)C

Synonyms

5-BroMo-3-ethoxy-2-Methyl-pyridine

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-ethoxy-2-methyl-pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and CAS Number Status

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The unique electronic properties of the pyridine ring, coupled with the ability to introduce a wide array of functional groups, allow for the fine-tuning of pharmacological activity. The subject of this guide, 5-Bromo-3-ethoxy-2-methyl-pyridine, is a halogenated alkoxy-pyridine derivative. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 3-ethoxy and 2-methyl groups are expected to influence the molecule's steric and electronic properties, and by extension, its biological activity.

A thorough search of chemical databases indicates that 5-Bromo-3-ethoxy-2-methyl-pyridine does not have a registered CAS number at the time of this writing. This suggests that the compound is not a standard, commercially available reagent. Consequently, this guide will focus on its synthesis from a readily accessible starting material.

The logical and commercially available precursor for the synthesis of the title compound is 5-Bromo-3-hydroxy-2-methylpyridine , which has the registered CAS number 91420-25-6 .[3] This precursor is available from various chemical suppliers.

Proposed Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine

The most direct and well-established method for the conversion of a hydroxyl group to an ethoxy group on an aromatic ring is the Williamson ether synthesis .[4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[5][6] In the context of synthesizing 5-Bromo-3-ethoxy-2-methyl-pyridine, the pyridinolic oxygen of 5-Bromo-3-hydroxy-2-methylpyridine will be deprotonated to form a pyridinoxide, which will then react with an ethylating agent.

Reaction Scheme

G cluster_0 Proposed Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine start 5-Bromo-3-hydroxy-2-methyl-pyridine (CAS: 91420-25-6) intermediate Sodium 5-bromo-2-methylpyridin-3-oxide (in situ) start->intermediate Deprotonation product 5-Bromo-3-ethoxy-2-methyl-pyridine intermediate->product SN2 Reaction reagents 1. Strong Base (e.g., NaH) 2. Ethylating Agent (e.g., C2H5I)

Caption: Proposed Williamson ether synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine.

Step-by-Step Experimental Protocol

Materials:

  • 5-Bromo-3-hydroxy-2-methylpyridine (CAS: 91420-25-6)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (or Bromoethane)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromo-3-hydroxy-2-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition of NaH will result in the evolution of hydrogen gas, so adequate ventilation is crucial. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the sodium pyridinoxide.

  • Alkylation: Add iodoethane (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties and Characterization

The exact physicochemical properties of 5-Bromo-3-ethoxy-2-methyl-pyridine have not been experimentally determined. However, they can be predicted based on its structure and by comparison with structurally similar compounds.

PropertyPredicted Value / Expected CharacteristicsBasis of Prediction
Molecular Formula C₈H₁₀BrNOBased on chemical structure
Molecular Weight 216.08 g/mol Calculated from the molecular formula
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.By analogy to 5-Bromo-2-methoxy-3-methylpyridine.[7]
Boiling Point Predicted to be slightly higher than that of the methoxy analog.The boiling point of 5-Bromo-2-methoxy-3-methylpyridine is not explicitly stated, but related compounds have boiling points in the range of 80-100 °C under reduced pressure. The ethoxy group will increase this.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF).General property of similar organic molecules.
Characterization Data
¹H NMRCharacteristic peaks for the ethoxy group (triplet and quartet), methyl group (singlet), and two aromatic protons (doublets).Standard NMR spectroscopy principles.
¹³C NMRPeaks corresponding to the eight carbon atoms in the molecule.Standard NMR spectroscopy principles.
Mass Spectrometry (MS)A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.Standard mass spectrometry principles.

Potential Applications in Research and Drug Development

Substituted bromopyridines are highly valuable intermediates in organic synthesis, primarily due to the versatility of the carbon-bromine bond in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position makes 5-Bromo-3-ethoxy-2-methyl-pyridine an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in the synthesis of complex pharmaceutical compounds.[8][9]

G cluster_1 Suzuki-Miyaura Cross-Coupling Application start 5-Bromo-3-ethoxy-2-methyl-pyridine product 5-Aryl-3-ethoxy-2-methyl-pyridine start->product C-C Bond Formation reagents Arylboronic Acid Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine.

Buchwald-Hartwig Amination

Similarly, the C-Br bond can participate in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds. This is a powerful method for synthesizing substituted anilines and related compounds, which are prevalent in many biologically active molecules.

Role as a Bioactive Scaffold

Pyridinone and alkoxypyridine cores are present in a variety of compounds with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[10][11] The specific substitution pattern of 5-Bromo-3-ethoxy-2-methyl-pyridine may confer novel biological activities, making it a target for screening in various disease models. The ethoxy group, in particular, can influence lipophilicity and metabolic stability compared to a hydroxyl or methoxy group.

Safety and Handling

No specific safety data exists for 5-Bromo-3-ethoxy-2-methyl-pyridine. Therefore, it must be handled with the assumption that it is a hazardous substance. Safety protocols should be based on data from its precursor, 5-Bromo-3-hydroxy-2-methylpyridine, and the closely related 5-Bromo-2-methoxy-3-methylpyridine.

Hazard Identification (based on analogs): [7][12][13]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14]

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Conclusion

While 5-Bromo-3-ethoxy-2-methyl-pyridine is not a commercially available compound with a registered CAS number, its synthesis is readily achievable from the known precursor 5-Bromo-3-hydroxy-2-methylpyridine via the Williamson ether synthesis. Its structural features, particularly the versatile bromine atom, make it a promising building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary theoretical and practical framework for researchers to synthesize, characterize, and utilize this novel compound in their research endeavors. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.

References

  • Cymit Quimica. 5-Bromo-3-hydroxy-2-methylpyridine. [URL: https://www.cymitquimica.com/5-bromo-3-hydroxy-2-methylpyridine-91420-25-6]
  • Tokyo Chemical Industry Co., Ltd. 5-Bromo-2-hydroxy-3-methylpyridine. [URL: https://www.tcichemicals.com/IN/en/p/B2797]
  • Chem-Impex International Inc. 5-Bromo-2-hydroxy-3-methylpyridine. [URL: https://www.chemimpex.com/product/5-bromo-2-hydroxy-3-methylpyridine-cas-89488-30-2]
  • Tokyo Chemical Industry Co., Ltd. (APAC). 5-Bromo-2-hydroxy-3-methylpyridine. [URL: https://www.tcichemicals.com/APAC/en/p/B2797]
  • Watson International Ltd. 5-Bromo-2-hydroxy-3-methylpyridine CAS 89488-30-2. [URL: https://www.watson-int.com/5-Bromo-2-hydroxy-3-methylpyridine-CAS-89488-30-2.html]
  • ECHEMI. 5-Bromo-3-hydroxy-2-methylpyridine SDS, 91420-25-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/5-bromo-3-hydroxy-2-methylpyridine-cas-91420-25-6.html]
  • Chemistry Steps. Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methoxy-3-methylpyridine. [URL: https://www.fishersci.com/sds?productName=H50113]
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. [URL: https://www.fishersci.com/sds?productName=AC381830050]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [URL: https://www.rsc.
  • ChemicalBook. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_US_V2/CB5841596.htm]
  • ChemTalk. Williamson Ether Synthesis. [URL: https://chemistrytalk.org/williamson-ether-synthesis/]
  • Cymit Quimica. 5-Bromo-2-[(methylamino)methyl]pyridine Safety Data Sheet. [URL: https://www.cymitquimica.com/sds/OR6090_sds.pdf]
  • Chemistry LibreTexts. Williamson Ether Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis]
  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [URL: https://www.prepchem.com/synthesis-of-5-bromo-2-hydroxy-3-nitropyridine/]
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949822/]
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [URL: https://www.jstage.jst.go.jp/article/cpb/48/12/48_12_1828/_pdf]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/193]
  • BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. [URL: https://www.benchchem.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [URL: https://www.intechopen.com/chapters/62577]
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [URL: https://www.scirp.
  • Substituted pyridines as selective cyclooxygenase-2 inhibitors. Google Patents. [URL: https://patents.google.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [URL: https://www.researchgate.

Sources

Advanced Mass Spectrometry Analysis of 5-Bromo-3-ethoxy-2-methyl-pyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, halogenated heterocycles serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 5-Bromo-3-ethoxy-2-methyl-pyridine is a prime example, frequently utilized as a critical intermediate in the development of kinase inhibitors, including VPS34 inhibitors targeting proliferative, inflammatory, and cardiovascular disorders[1].

For researchers synthesizing or utilizing this compound, mass spectrometry (MS) is the premier analytical technique for structural confirmation, purity assessment, and reaction monitoring. This whitepaper provides an in-depth, self-validating framework for the MS analysis of 5-Bromo-3-ethoxy-2-methyl-pyridine, detailing the causality behind ionization strategies, isotopic fingerprinting, and fragmentation mechanisms.

Physicochemical Profiling & Isotopic Signatures

To design an effective mass spectrometry workflow, one must first understand the intrinsic physicochemical properties of the analyte. The basicity of the pyridine nitrogen heavily dictates the ionization strategy, while the presence of the bromine atom defines the spectral fingerprint.

Molecular Specifications
PropertyValueAnalytical Implication
Molecular Formula C₈H₁₀BrNODefines the exact mass and isotopic distribution.
Average Molecular Weight ~216.08 g/mol Determines the nominal mass range for MS1 scanning.
Monoisotopic Mass (⁷⁹Br) 214.9946 DaTarget exact mass for high-resolution MS (HRMS).
Structural Features Pyridine ring, Ethoxy group, Methyl group, Bromine atomPredicts specific neutral losses (e.g., loss of ethylene from the ethoxy group).
The Bromine Isotopic Diagnostic Tool

The most critical diagnostic feature of 5-Bromo-3-ethoxy-2-methyl-pyridine is its bromine atom. Naturally occurring bromine is composed of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2].

Because these isotopes exist in a nearly 1:1 ratio, any intact ion containing this bromine atom will exhibit a distinct M and M+2 doublet separated by exactly 2 m/z units, with approximately equal peak intensities[3]. This 1:1 pattern acts as an internal self-validating mechanism during analysis: if a spectral peak lacks this doublet, the ion does not contain bromine.

Table: Theoretical Isotopic Abundance for [M+H]⁺

Isotope Composition m/z (Nominal) Relative Intensity
[C₈H₁₁⁷⁹BrNO]⁺ 216 ~100%

|[C₈H₁₁⁸¹BrNO]⁺ | 218 | ~97.3% |

Experimental Methodologies: LC-MS/MS Protocol

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for this volatile intermediate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is highly preferred in pharmaceutical settings.

Causality of Choice: The pyridine nitrogen is highly basic and readily accepts a proton in acidic mobile phases. Therefore, positive-ion mode ESI (ESI+) provides exceptional sensitivity, generating the [M+H]⁺ precursor ion with minimal in-source fragmentation.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 0.1 µg/mL. Rationale: Methanol ensures complete solubility and acts as an efficient protic solvent for ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid forces the protonation of the pyridine nitrogen prior to aerosolization.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MS1 Acquisition: Scan from m/z 100 to 400. Identify the m/z 216/218 doublet.

  • Collision-Induced Dissociation (CID): Isolate m/z 216 and m/z 218 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon collision gas.

  • MS2 Acquisition: Record the fragment ions to map the structural connectivity.

LCMS_Workflow Sample 1. Sample Preparation (0.1 µg/mL in MeOH) Chromatography 2. UHPLC Separation (C18, 0.1% Formic Acid) Sample->Chromatography Ionization 3. ESI+ Ionization (Protonation of Pyridine N) Chromatography->Ionization MS1 4. MS1 Scan (Precursor) m/z 216 & 218 (1:1 Ratio) Ionization->MS1 CID 5. Collision-Induced Dissociation (Argon Gas, 15-35 eV) MS1->CID MS2 6. MS2 Scan (Fragments) Structural Elucidation CID->MS2

Step-by-step LC-MS/MS analytical workflow for 5-Bromo-3-ethoxy-2-methyl-pyridine.

Mechanistic Fragmentation Pathways (CID)

Understanding how 5-Bromo-3-ethoxy-2-methyl-pyridine fragments under CID is essential for structural validation. The fragmentation is governed by the relative bond dissociation energies of the substituents attached to the pyridine core.

Primary Cleavage: Loss of the Ethoxy Group

The most thermodynamically favorable initial fragmentation is the neutral loss of ethylene (C₂H₄, 28 Da) from the ethoxy group at position 3. This occurs via a hydrogen rearrangement to the adjacent oxygen or ring, resulting in a stable hydroxypyridine-type fragment.

  • Spectral Evidence: The precursor doublet at m/z 216/218 shifts down by 28 Da to form a new doublet at m/z 188/190 . The preservation of the 1:1 doublet proves the bromine atom is still attached to the ring.

Secondary Cleavage: Halogen Loss

Halogens are easily lost during mass spectrometry[4]. Following the loss of ethylene, the application of higher collision energies forces the homolytic or heterolytic cleavage of the C-Br bond.

  • Spectral Evidence: The loss of a bromine radical (Br•, 79/81 Da) from the m/z 188/190 intermediate yields a fragment at m/z 109 .

  • Self-Validation: Because the bromine atom has been expelled, the resulting m/z 109 peak appears as a singlet . The sudden disappearance of the M/M+2 isotopic pattern is the definitive proof of halogen loss[4].

Fragmentation Parent [M+H]+ m/z 216 / 218 (Isotopic Doublet) Frag1 [M+H - C2H4]+ m/z 188 / 190 (Isotopic Doublet) Parent->Frag1 - Ethylene (-28 Da) Frag3 [M+H - HBr]+ m/z 136 (Singlet Peak) Parent->Frag3 - HBr (-80/82 Da) Frag2 [M+H - C2H4 - Br]+ m/z 109 (Singlet Peak) Frag1->Frag2 - Br• (-79/81 Da)

Proposed CID fragmentation pathway of protonated 5-Bromo-3-ethoxy-2-methyl-pyridine.

Data Interpretation & Self-Validating Matrix

To ensure absolute trustworthiness in the analytical results, researchers should employ a self-validating interpretation matrix. This matrix relies on the logical causality of mass shifts and isotopic ratio changes. If the experimental data deviates from this matrix, the structural identity of the synthesized intermediate must be questioned.

Self-Validating Data Interpretation Matrix:

Observed m/zPeak MorphologyStructural AssignmentValidation Logic
216 / 218 1:1 DoubletIntact [M+H]⁺Confirms exact mass and presence of one Br atom.
188 / 190 1:1 Doublet[M+H - C₂H₄]⁺Confirms presence of an ethoxy/ethyl ether group; Br is retained.
136 Singlet[M+H - HBr]⁺Confirms loss of Br. The transition from doublet to singlet validates the halogen's departure.
109 Singlet[M+H - C₂H₄ - Br]⁺Confirms the core pyridine ring mass after stripping both primary substituents.

By strictly adhering to these diagnostic mass shifts and isotopic patterns, drug development professionals can confidently verify the integrity of 5-Bromo-3-ethoxy-2-methyl-pyridine across all stages of pharmaceutical synthesis.

References

  • Isotopes in Mass Spectrometry Chemistry Steps URL: [Link]

  • 6.7: Other Important Isotopes - Br and Cl Chemistry LibreTexts URL:[Link]

  • WO2015108861A1 - Heteroaryls and uses thereof Google Patents URL

Sources

Navigating the Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine: A Guide to Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-3-ethoxy-2-methyl-pyridine is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. Its synthesis, while achievable through multiple pathways, necessitates a careful consideration of starting material availability, cost, and the strategic implementation of synthetic steps to ensure optimal yield and purity. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes, focusing on the critical selection of starting materials and the underlying chemical principles that govern each transformation. We will explore both classical and modern methodologies, offering field-proven insights to guide researchers, scientists, and drug development professionals in the efficient and reliable synthesis of this valuable compound.

Introduction

The substituted pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The specific substitution pattern of 5-Bromo-3-ethoxy-2-methyl-pyridine, featuring a bromine atom for further functionalization, an ethoxy group influencing electronic properties, and a methyl group, makes it a particularly versatile intermediate. The strategic placement of these functional groups allows for sequential and regioselective modifications, such as cross-coupling reactions at the bromine-bearing carbon, rendering it a valuable precursor for the synthesis of complex molecular architectures. This guide will dissect the common synthetic strategies, with a primary focus on the logical selection of commercially available or readily synthesizable starting materials.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to a few primary synthetic strategies. These strategies generally revolve around the sequential introduction of the bromo, ethoxy, and methyl substituents onto a pre-existing pyridine ring or the construction of the substituted pyridine ring itself.

Strategy 1: Bromination of a Pre-functionalized Pyridine

One of the most direct approaches involves the bromination of a suitable 3-ethoxy-2-methyl-pyridine precursor. This strategy is attractive due to the potential for late-stage introduction of the bromine atom.

Starting Material: 3-Ethoxy-2-methyl-pyridine

The synthesis of this key intermediate can be approached from several angles. One common method involves the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide.[1] While this provides the methoxy analogue, a similar Williamson ether synthesis approach starting from a 3-hydroxy-2-methylpyridine derivative with an ethylating agent would yield the desired ethoxy compound. The synthesis of 3-hydroxy-2-methylpyridine itself can be achieved through various methods, including the ring-opening and closing of furan derivatives.[2]

Bromination Step:

The bromination of the pyridine ring is a critical step. Direct bromination of pyridine is often challenging and requires harsh conditions, typically leading to substitution at the 3-position. However, the presence of activating groups like the ethoxy and methyl substituents can influence the regioselectivity. The use of brominating agents such as N-Bromosuccinimide (NBS) is a common and effective method for the bromination of activated aromatic and heteroaromatic rings.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-2-methyl-pyridine (Hypothetical, based on analogous methoxy synthesis)
  • Synthesis of 3-Hydroxy-2-methyl-pyridine: This can be prepared from furan-derived starting materials as described in the literature.[2]

  • Williamson Ether Synthesis:

    • To a solution of 3-hydroxy-2-methyl-pyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add ethyl iodide or ethyl bromide (1.2 eq) dropwise and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-ethoxy-2-methyl-pyridine.

Protocol 2: Bromination of 3-Ethoxy-2-methyl-pyridine
  • Dissolve 3-ethoxy-2-methyl-pyridine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain 5-Bromo-3-ethoxy-2-methyl-pyridine.

Strategy 2: Building the Pyridine Ring

An alternative approach involves constructing the substituted pyridine ring from acyclic precursors. While often more complex, this strategy can offer greater control over the substitution pattern.

Starting Materials: This approach would typically involve the condensation of a β-dicarbonyl compound or its equivalent with an ammonia source and another carbonyl compound. For the target molecule, this could involve a derivative of acetoacetate with an ethoxy group at the appropriate position.

Strategy 3: Modification of a Pre-existing Bromopyridine

This strategy starts with a commercially available or readily synthesized bromopyridine and introduces the ethoxy and methyl groups in subsequent steps.

Starting Material: A Dihalogenated or Aminated Pyridine

A common and versatile starting point is a di-substituted pyridine, such as 2,5-dibromopyridine[4][5][6] or 5-bromo-2-chloropyridine. The differential reactivity of the halogen atoms can be exploited for selective functionalization. For instance, the 2-position of a pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the 5-position.

Another viable starting material is 5-bromo-2-methylpyridin-3-amine.[7] The amino group can be converted to a hydroxyl group via a diazotization reaction (a Sandmeyer-type reaction), which can then be etherified.[8][9][10][11]

Experimental Protocols

Protocol 3: Synthesis from 5-Bromo-2-methylpyridin-3-amine (via Diazotization)
  • Diazotization:

    • Dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in an aqueous acidic solution (e.g., H2SO4) and cool to 0-5 °C.[12]

    • Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for a short period.

  • Hydrolysis:

    • Carefully add the diazonium salt solution to a boiling aqueous solution to hydrolyze the diazonium group to a hydroxyl group.

    • Cool the reaction mixture and extract the 5-bromo-3-hydroxy-2-methyl-pyridine with an organic solvent.

    • Purify the crude product.

  • Ethoxylation:

    • Follow the Williamson ether synthesis procedure described in Protocol 1, using 5-bromo-3-hydroxy-2-methyl-pyridine as the starting material and an ethylating agent.

Data Presentation

Starting MaterialKey Transformation(s)AdvantagesDisadvantages
3-Ethoxy-2-methyl-pyridineElectrophilic BrominationDirect, potentially high yieldingSynthesis of the starting material may be multi-step
2,5-DibromopyridineNucleophilic Aromatic Substitution (SNAr) followed by methylationCommercially available starting materialRegioselectivity can be a challenge
5-Bromo-2-methylpyridin-3-amineDiazotization, Hydrolysis, EthoxylationUtilizes a commercially available starting materialDiazotization reactions can be hazardous and require careful control

Visualization of Synthetic Workflows

Workflow 1: Bromination of 3-Ethoxy-2-methyl-pyridine

Synthetic Workflow 1 A 3-Hydroxy-2-methyl-pyridine B 3-Ethoxy-2-methyl-pyridine A->B Williamson Ether Synthesis (EtI or EtBr, Base) C 5-Bromo-3-ethoxy-2-methyl-pyridine B->C Bromination (NBS)

Caption: Synthesis via bromination of a pre-formed ethoxypyridine.

Workflow 2: Synthesis from 5-Bromo-2-methylpyridin-3-amine

Synthetic Workflow 2 D 5-Bromo-2-methylpyridin-3-amine E 5-Bromo-3-hydroxy-2-methyl-pyridine D->E Diazotization & Hydrolysis (NaNO2, H+) F 5-Bromo-3-ethoxy-2-methyl-pyridine E->F Williamson Ether Synthesis (EtI or EtBr, Base)

Caption: Synthesis starting from a commercially available aminopyridine.

Conclusion

The synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reaction types, such as diazotizations. For laboratory-scale synthesis, the bromination of a pre-synthesized 3-ethoxy-2-methyl-pyridine or the functionalization of commercially available 5-bromo-2-methylpyridin-3-amine represent robust and well-documented approaches. By understanding the underlying chemical principles and carefully selecting the starting materials, researchers can efficiently and reliably access this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20).
  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (n.d.). ResearchGate.
  • Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (n.d.).
  • Synthesis of 3-methoxy-2-methylpyridine - PrepChem.com. (n.d.).
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. (2007, September 20).
  • What is the synthesis process of 3-Hydroxy-2-methylpyridine? - FAQ - Guidechem. (2023, February 4).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • 2,5-Dibromopyridine, 25g, Each - CP Lab Safety. (n.d.).
  • 2,5-Dibromo Pyridine at best price in Hyderabad by Bhavesh Chem Labs | ID - IndiaMART. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).

Sources

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-3-ethoxy-2-methyl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives. Drawing upon established principles of medicinal chemistry and established experimental protocols, this document aims to equip researchers with the foundational knowledge to explore this promising class of heterocyclic compounds.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged scaffold in medicinal chemistry.[1] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom, a methyl group, and an ethoxy group onto the pyridine ring, as in the case of 5-Bromo-3-ethoxy-2-methyl-pyridine, creates a unique chemical entity with the potential for novel biological activities. This guide will delve into the specifics of this particular scaffold and its derivatives.

Synthesis and Characterization of 5-Bromo-3-ethoxy-2-methyl-pyridine Derivatives

The synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives can be approached through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic strategy involves the initial preparation of a 3-ethoxy-2-methylpyridine intermediate, followed by regioselective bromination.

Synthesis of the Core Scaffold

A potential pathway to the core 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold is outlined below. This proposed synthesis is based on analogous reactions reported in the literature for similar pyridine derivatives.

Synthesis_Workflow cluster_0 Synthesis of 3-ethoxy-2-methylpyridine cluster_1 Bromination cluster_2 Derivatization 2-methyl-3-hydroxypyridine 2-Methyl-3-hydroxypyridine Ethylation Williamson Ether Synthesis (e.g., Ethyl iodide, NaH) 2-methyl-3-hydroxypyridine->Ethylation 1. 3-ethoxy-2-methylpyridine 3-ethoxy-2-methylpyridine Ethylation->3-ethoxy-2-methylpyridine 2. Brominating_Agent Electrophilic Bromination (e.g., NBS or Br2) 3-ethoxy-2-methylpyridine->Brominating_Agent 3. 5-Bromo-3-ethoxy-2-methylpyridine 5-Bromo-3-ethoxy-2-methyl-pyridine Brominating_Agent->5-Bromo-3-ethoxy-2-methylpyridine 4. Cross_Coupling Suzuki or Stille Coupling (Aryl/Heteroaryl boronic acids/stannanes) 5-Bromo-3-ethoxy-2-methylpyridine->Cross_Coupling 5. Derivatives 5-Aryl/Heteroaryl-3-ethoxy-2-methyl-pyridine Derivatives Cross_Coupling->Derivatives 6.

Caption: Proposed synthetic workflow for 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 5-Aryl-3-ethoxy-2-methyl-pyridine Derivatives (Hypothetical)

This protocol is a representative example based on the Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[3]

Step 1: Synthesis of 3-ethoxy-2-methylpyridine (Intermediate 1)

  • To a solution of 2-methyl-3-hydroxypyridine in a suitable aprotic solvent (e.g., dry THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise and stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to obtain 3-ethoxy-2-methylpyridine.

Step 2: Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine (Intermediate 2)

  • Dissolve 3-ethoxy-2-methylpyridine in a suitable solvent (e.g., acetic acid).

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

  • Purify the crude product by column chromatography to yield 5-Bromo-3-ethoxy-2-methyl-pyridine.

Step 3: Synthesis of 5-Aryl-3-ethoxy-2-methyl-pyridine Derivatives

  • To a degassed solution of 5-Bromo-3-ethoxy-2-methyl-pyridine in a mixture of toluene and water, add the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[3]

  • Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.[3]

  • After cooling to room temperature, partition the mixture between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final 5-aryl-3-ethoxy-2-methyl-pyridine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Screening Protocols

Based on the extensive research on pyridine derivatives, the 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold holds promise for various biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Pyridine-containing molecules are known to target various pathways implicated in cancer progression, including kinase signaling and cell cycle regulation.[4] The introduction of different aryl or heteroaryl groups at the 5-position of the core scaffold can lead to compounds with varying potencies and selectivities against different cancer cell lines.

3.1.1. In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyridine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Data Presentation:

DerivativeSubstitution at 5-positionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Compound A PhenylData to be generatedData to be generatedData to be generated
Compound B 4-FluorophenylData to be generatedData to be generatedData to be generated
Compound C 4-MethoxyphenylData to be generatedData to be generatedData to be generated
Doxorubicin (Positive Control)Reference ValueReference ValueReference Value

3.1.2. Potential Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors.[8][9] The 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold could potentially be developed into inhibitors of various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases (e.g., CDKs, PI3K).[10][11]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor 5-Bromo-3-ethoxy-2-methyl-pyridine Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Pyridine derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] The presence of the bromine atom in the scaffold can enhance antimicrobial activity.

3.2.1. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[12]

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized pyridine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

DerivativeSubstitution at 5-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Compound A PhenylData to be generatedData to be generatedData to be generated
Compound B 4-ChlorophenylData to be generatedData to be generatedData to be generated
Compound C Thiophene-2-ylData to be generatedData to be generatedData to be generated
Ciprofloxacin (Bacterial Control)Reference ValueReference ValueN/A
Fluconazole (Fungal Control)N/AN/AReference Value

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold and evaluation of the biological activity of the resulting derivatives will be crucial for establishing a structure-activity relationship (SAR). Key areas for modification and investigation include:

  • The nature of the substituent at the 5-position: Exploring a diverse range of aryl and heteroaryl groups with varying electronic and steric properties will be essential to understand their impact on activity and selectivity.[8][14]

  • The ethoxy group at the 3-position: Investigating the effect of other alkoxy groups of varying chain lengths and branching could provide insights into the importance of this substituent for target engagement.

  • The methyl group at the 2-position: While potentially important for steric interactions, modifications at this position could also be explored.

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold 5-Bromo-3-ethoxy-2-methyl-pyridine R_group Vary R group at C5 (Aryl, Heteroaryl) Core_Scaffold->R_group Ethoxy_group Modify Alkoxy group at C3 (Methoxy, Propoxy, etc.) Core_Scaffold->Ethoxy_group Methyl_group Modify Alkyl group at C2 (Ethyl, etc.) Core_Scaffold->Methyl_group Biological_Activity Biological Activity (e.g., IC50, MIC) R_group->Biological_Activity Ethoxy_group->Biological_Activity Methyl_group->Biological_Activity SAR_Analysis Structure-Activity Relationship Analysis Biological_Activity->SAR_Analysis

Sources

Sourcing, Quality Control, and Synthetic Utility of 5-Bromo-3-ethoxy-2-methylpyridine in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique substitution pattern—a strongly electron-donating ethoxy group at C3, a weakly electron-donating methyl group at C2, and a reactive bromine at C5—makes it an ideal electrophilic scaffold for the development of targeted therapeutics. This whitepaper provides a comprehensive technical guide on the commercial sourcing, rigorous quality control (QC) validation, and downstream synthetic utility of this compound, specifically in the generation of phosphoinositide 3-kinase (PI3K) inhibitors.

Commercial Availability & Physicochemical Profile

The commercial supply chain for 5-Bromo-3-ethoxy-2-methylpyridine is primarily supported by fine chemical Contract Development and Manufacturing Organizations (CDMOs) and specialized distributors such as1[1]. When sourcing this intermediate for Good Manufacturing Practice (GMP) or advanced preclinical synthesis, understanding its physicochemical baseline is critical to prevent downstream failures.

A primary risk during procurement is the introduction of regiochemical impurities, most notably the2[2], which can bypass standard low-resolution screening and poison subsequent cross-coupling reactions.

Quantitative Sourcing Data
ParameterSpecification / Data
Chemical Name 5-Bromo-3-ethoxy-2-methylpyridine
CAS Registry Number 1256819-03-0
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol
Typical Commercial Purity ≥ 97.0% (HPLC)
Known Isomeric Impurity 6-Bromo-3-ethoxy-2-methylpyridine (CAS: 864177-93-5)
Primary Supplier Category Fine Chemical CDMOs (e.g., BLD Pharm)

Quality Control & Regiochemical Validation Protocol

To ensure the integrity of the synthetic pipeline, incoming batches of 5-Bromo-3-ethoxy-2-methylpyridine must undergo rigorous, self-validating analytical testing. The following protocol guarantees both chemical purity and regiochemical fidelity.

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve 10.0 mg of the sourced lot in 1.0 mL of HPLC-grade acetonitrile.

  • Causality: Acetonitrile provides optimal solvation for the lipophilic pyridine core while preventing solvolysis or transetherification of the ethoxy linkage, which could occur if protic solvents (like methanol) were used under slightly acidic conditions.

  • Self-Validation: Inject a 10 µL blank (pure acetonitrile) prior to the sample. The complete absence of peaks at the established retention time validates that the column and injector are free of carryover, ensuring that any detected impurities are intrinsic to the batch and not instrumental artifacts.

Step 2: Reverse-Phase HPLC Analysis
  • Action: Execute a gradient elution (5% to 95% Acetonitrile in Water with 0.1% Trifluoroacetic Acid) over 15 minutes on a standard C18 stationary phase. Monitor UV absorbance at 254 nm.

  • Causality: The addition of 0.1% TFA suppresses the ionization of residual silanols on the silica column and protonates the basic pyridine nitrogen, preventing peak tailing and ensuring sharp, quantifiable integration. The 254 nm wavelength is specifically chosen to capture the strong π-π* transitions of the substituted aromatic ring.

  • Self-Validation: The primary peak must yield a signal-to-noise (S/N) ratio > 1000. Utilizing a Photodiode Array (PDA) detector, the UV spectrum across the peak must remain uniform; any spectral deviation at the peak tails automatically flags the presence of co-eluting impurities, invalidating the purity claim.

Step 3: H-NMR Regiochemical Confirmation
  • Action: Acquire a

    
    H-NMR spectrum in CDCl
    
    
    
    at 400 MHz. Key diagnostic shifts to verify:
    
    
    8.14 (d, J = 1.9 Hz, 1H), 7.20 (d, J = 1.8 Hz, 1H), 4.03 (q, J = 7.0 Hz, 2H), 2.43 (s, 3H), 1.47 (t, J = 7.0 Hz, 3H)[3].
  • Causality: The meta-coupling constant (J

    
     1.8–1.9 Hz) between the aromatic protons at 
    
    
    
    8.14 and 7.20 definitively proves the 1,3-relationship of the remaining ring protons. This strictly rules out the presence of the 6-bromo isomer, which would exhibit a much larger ortho-coupling (J
    
    
    8 Hz).
  • Self-Validation: The integration ratio of the C2-methyl singlet (

    
     2.43) to the ethoxy methylene quartet (
    
    
    
    4.03) must be exactly 3.0 : 2.0. Any fractional deviation mathematically invalidates the structural homogeneity of the sample, indicating either residual solvent contamination or structurally related impurities.

Synthetic Utility in Drug Development: PI3K Inhibitors

In the landscape of targeted therapeutics, 5-Bromo-3-ethoxy-2-methylpyridine serves as a critical intermediate. Its most prominent application lies in the synthesis of isoindolinone-based inhibitors targeting3[3].

PI3K


, a class Ib PI3K regulated by G protein-coupled receptors (GPCRs), is predominantly expressed in hematopoietic cells and cardiomyocytes, playing a pivotal role in inflammation and mast cell function[3]. Pharmacological inhibition of PI3K

is a highly validated strategy for treating autoimmune diseases, allergies, and cardiovascular disorders.

During Active Pharmaceutical Ingredient (API) synthesis, the C5 bromine atom acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). The strategic placement of the ethoxy group at C3 provides essential steric encumbrance and electron density, modulating the basicity of the adjacent pyridine nitrogen. This electronic tuning is critical for optimizing the hydrogen-bonding interactions within the ATP-binding pocket of the PI3K enzyme, thereby enhancing both the potency and isoform selectivity of the final drug candidate[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the critical path from commercial sourcing through QC validation and final API integration.

G A Sourcing & Synthesis 5-Bromo-3-ethoxy-2-methylpyridine B Self-Validating QC Protocol HPLC (254 nm) & 1H-NMR A->B Batch Clearance C Palladium-Catalyzed Cross-Coupling Reaction B->C Verified Regiochemistry D Isoindolinone Core Integration C->D C-C Bond Formation E PI3K Inhibitor API (Targeting PI3Kγ / PI3Kα) D->E Final Deprotection

Workflow from sourcing 5-Bromo-3-ethoxy-2-methylpyridine to PI3K inhibitor API synthesis.

References

  • Commercial Catalog: 5-Bromo-3-ethoxy-2-methylpyridine (CAS 1256819-03-0)
  • Commercial Catalog: 6-Bromo-3-ethoxy-2-methylpyridine (CAS 864177-93-5)
  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase Source: Google Patents / World Intellectual Property Organization URL

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly indispensable in the pharmaceutical and agrochemical industries for the synthesis of biaryl and hetero-biaryl compounds.[1] The pyridine motif, a common structural feature in biologically active molecules, makes the Suzuki coupling of pyridine halides a critical transformation.[1]

However, the coupling of pyridine halides is not without its challenges. The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition and diminished yields.[1] This guide provides a comprehensive overview and a detailed protocol for the Suzuki coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a validated experimental protocol, and provide insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (5-Bromo-3-ethoxy-2-methyl-pyridine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[3][4][5]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3][6][7] This "ate" complex is significantly more reactive towards the palladium(II) intermediate.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

To visualize this process, the following diagram illustrates the key transformations within the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 + Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine

This section provides a detailed, step-by-step protocol for the Suzuki coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine with a generic arylboronic acid. This protocol serves as a robust starting point and can be optimized for specific substrates.

Materials and Reagents
ReagentTypical Amount (for 1.0 mmol scale)Purpose
5-Bromo-3-ethoxy-2-methyl-pyridine1.0 equiv (216.07 mg)Aryl halide starting material
Arylboronic Acid1.1 - 1.5 equivCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%Catalyst for the cross-coupling reaction
Base (e.g., K₃PO₄ or Na₂CO₃)2-3 equivActivates the boronic acid for transmetalation
Anhydrous Solvent (e.g., 1,4-Dioxane)~5-10 mLReaction solvent
Degassed Water~1-2.5 mLCo-solvent, aids in dissolving the base
Inert Gas (Nitrogen or Argon)N/AProvides an inert atmosphere
Ethyl AcetateFor work-upExtraction solvent
BrineFor work-upWashing agent
Anhydrous Sodium or Magnesium SulfateFor dryingDrying agent for the organic layer
Silica GelFor purificationStationary phase for column chromatography
Step-by-Step Procedure

A general workflow for the Suzuki coupling reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Bromo-3-ethoxy-2-methyl-pyridine, Arylboronic Acid, Base B Add Palladium Catalyst A->B C Purge with Inert Gas B->C D Add Solvents (Dioxane/Water) C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K

Caption: General experimental workflow for Suzuki coupling.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[9][10]

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[9]

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

    • Via syringe, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water).[9][11][12] The total solvent volume should be sufficient to ensure adequate mixing.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath and stir the mixture at the desired temperature, typically between 80-110 °C.[9][11]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[9]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[9]

    • Wash the organic layer sequentially with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel to afford the desired coupled product.[1][13] The choice of eluent will depend on the polarity of the product.

Optimization of Reaction Parameters

The success of a Suzuki coupling reaction often hinges on the careful selection of several key parameters.

Choice of Catalyst and Ligand

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions.[1] The choice of ligand is critical, especially with potentially inhibiting substrates like pyridines.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), have proven to be highly effective for the coupling of heteroaryl halides.[1] For less challenging couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand can be sufficient.[1][7]

The Crucial Role of the Base

The base is not merely a proton scavenger; it plays a critical role in activating the organoboron species.[2][6] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2] The choice of base can significantly impact reaction rates and yields.[2]

BaseStrengthCommon Applications and Considerations
K₃PO₄ StrongOften a good choice for challenging couplings and is frequently used with heteroaryl halides.[12][14]
Na₂CO₃ ModerateA widely used and cost-effective base, often employed in aqueous solvent systems.[1]
Cs₂CO₃ StrongCan be very effective, but is more expensive.[10]
K₂CO₃ ModerateAnother common and effective base.[8][10]
KF WeakCan be used when base-sensitive functional groups are present.[7]
Solvent Systems

The Suzuki coupling is versatile in its solvent requirements and can be performed in various organic solvents, often with the addition of water.[8][15] The use of a biphasic system with water helps to dissolve the inorganic base and is thought to facilitate the transmetalation step.[10]

  • Ethers: Dioxane, THF, 2-MeTHF[10][15]

  • Aromatics: Toluene, Xylenes[15]

  • Amides: DMF, DMAc[15]

For poorly soluble reactants, vigorous stirring or the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates in biphasic systems.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Ineffective base; Poor solubility of reactants; Catalyst inhibition by pyridine nitrogen.Ensure the catalyst is active and the reaction is under an inert atmosphere. Try a different base or solvent system.[10] Consider a more robust ligand for the palladium catalyst.[1]
Protodeborylation of Boronic Acid The boronic acid is hydrolyzed back to the corresponding arene. This is more common with heteroaryl boronic acids.Use a boronic ester (e.g., pinacol ester) which is more stable.[15] Minimize reaction time and ensure the base is not excessively strong.
Homo-coupling of Starting Materials Formation of biaryl products from the coupling of two identical starting molecules.This can sometimes be minimized by the slow addition of one of the coupling partners.[13]
Difficulty in Purification Co-elution of the product with unreacted starting materials or byproducts.Optimize the solvent system for column chromatography.[13] An acid-base extraction during the work-up can sometimes help remove basic or acidic impurities.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine is a powerful and versatile method for the synthesis of a wide array of substituted pyridine derivatives. A thorough understanding of the reaction mechanism, coupled with the careful selection of catalyst, base, and solvent, is paramount for achieving high yields and purity. The protocol and optimization strategies outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. (n.d.). Benchchem.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.). Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ACS Publications.
  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (2023, July 19). News-Medical.Net.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (n.d.). Benchchem.
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem. (n.d.). Benchchem.
  • The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids - Benchchem. (n.d.). Benchchem.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (2008, December 11). ACS Publications.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). NCBI.
  • What is Pyridine-4-boronic acid? - ChemicalBook. (2020, February 13). ChemicalBook.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate.
  • What products would you expect from the following Suzuki coupling reactions? (b) - Pearson. (n.d.). Pearson.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6). ACS Publications.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017, January 27). NCBI.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11). NCBI.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Beilstein Journals.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.). ResearchGate.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). San Diego Miramar College.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). ResearchGate.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.). NCBI.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (2018, April 24). ACS Publications.
  • 8.5: Suzuki-Miyara Coupling - Chemistry LibreTexts. (2026, January 6). Chemistry LibreTexts.
  • Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI. (2023, January 5). MDPI.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). MDPI.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). NCBI.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). ResearchGate.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-3-ethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary & Structural Rationale

5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0) is a highly versatile heterocyclic building block, prominently featured in the synthesis of advanced kinase inhibitors, including PI3K and VPS34 inhibitors[1][2]. Successfully utilizing this scaffold in Palladium-catalyzed cross-coupling reactions requires a deep understanding of its stereoelectronic properties:

  • C5-Bromide Reactivity: The primary site for oxidative addition. While aryl bromides are generally highly reactive, the electron density of the pyridine ring modulates this.

  • C3-Ethoxy Group (Electronic Influence): Acts as an electron-donating group (EDG) via resonance. This subtly increases the electron density of the pyridine ring, which can raise the activation energy required for the initial oxidative addition of Pd(0) compared to electron-deficient halo-pyridines.

  • C2-Methyl Group (Steric & Coordination Influence): Provides essential steric shielding near the pyridine nitrogen. Unshielded pyridine nitrogens are notorious for coordinating to Pd(II) intermediates (catalyst poisoning)[3]. The C2-methyl group advantageously reduces this off-target coordination, improving overall catalyst turnover.

Mechanistic Causality in Catalyst Selection

When designing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for this substrate, the primary challenge is preventing the basic pyridine nitrogen from forming inactive chelate complexes with the palladium center[3].

  • Ligand Selection: To counteract potential catalyst poisoning, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands with a large bite angle (e.g., dppf) are mandatory[2][4]. These ligands serve a dual purpose: their electron richness accelerates oxidative addition into the slightly deactivated C5-Br bond, while their massive steric bulk physically prevents the pyridine nitrogen from coordinating to the metal center.

  • Base Selection: The choice of base dictates the efficiency of the transmetalation step. For Suzuki couplings, aqueous inorganic bases like

    
     or 
    
    
    
    are preferred to activate the boronic acid[1]. For Buchwald-Hartwig aminations, strong bases like
    
    
    or LiHMDS are required to deprotonate the amine and facilitate the formation of the critical Pd-amido complex[3][4].

CatalyticCycle Pd0 1. Active Catalyst Pd(0)L_n OxAdd 2. Oxidative Addition Pd(II) Insertion into C5-Br Pd0->OxAdd 5-Bromo-3-ethoxy-2-methylpyridine TransMet 3. Transmetalation Transfer of R-group OxAdd->TransMet Boronic Acid / Amine + Base RedElim 4. Reductive Elimination Product Release TransMet->RedElim Steric relief driving force RedElim->Pd0 Cross-Coupled Product

Figure 1. Palladium catalytic cycle tailored for 5-bromo-3-ethoxy-2-methylpyridine cross-coupling.

Quantitative Data: Optimized Reaction Parameters

The following table synthesizes optimized reaction parameters derived from pharmaceutical patent literature and methodology reviews for coupling 5-bromo-3-ethoxy-2-methylpyridine[1][2][4].

Coupling TypeCatalyst / PrecatalystLigandBaseSolvent SystemTemp & TimeYield Expectation
Suzuki-Miyaura (Aryl-Aryl)

(3-5 mol%)
dppf (Intrinsic)

1,4-Dioxane130°C (MW), 30 min65% - 85%
Suzuki-Miyaura (Sterically Hindered)XPhos Pd G3 (2-5 mol%)XPhos

(2.0 eq)
1,4-Dioxane /

(4:1)
90°C, 12 h70% - 90%
Buchwald-Hartwig (Primary Amines)

(2 mol%)
BrettPhos (4 mol%)LiHMDS (2.5 eq)THF65°C, 16 h60% - 80%
Miyaura Borylation (Pinacol Ester)

(5 mol%)
dppf (Intrinsic)KOAc (3.0 eq)1,4-Dioxane90°C, 4-8 h>80%

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)

Reference standard adapted from VPS34 inhibitor synthesis workflows[2].

Step 1: Reaction Assembly

  • In a 10 mL microwave vial, add 5-bromo-3-ethoxy-2-methylpyridine (1.0 eq, e.g., 0.5 mmol, 108 mg).

  • Add the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.2 eq).

  • Add

    
     complex (0.05 eq, 0.025 mmol).
    
  • Add 1,4-Dioxane (4.0 mL) and

    
     aqueous 
    
    
    
    (1.5 mL, 3.0 eq).

Step 2: Deoxygenation (Critical Step)

  • Seal the vial with a crimp cap equipped with a PTFE septum.

  • Sparge the biphasic mixture with ultra-pure Argon or

    
     gas for exactly 10 minutes using a submerged needle, with an open vent needle. Causality: Oxygen rapidly oxidizes the electron-rich dppf ligand and Pd(0) species, quenching the catalytic cycle.
    

Step 3: Catalytic Activation

  • Subject the vial to microwave irradiation at 130°C for 30 minutes.

Step 4: Self-Validation Checkpoint (In-Process QC)

  • Withdraw a 10 µL aliquot of the organic layer via syringe.

  • Dilute in 1 mL LCMS-grade Acetonitrile and analyze via LCMS.

  • Validation Criteria: The starting material peak (

    
    ) must be 
    
    
    
    relative to the product peak[1]. If starting material
    
    
    , re-sparge with Argon, add an additional 2 mol% catalyst, and heat for 15 more minutes.

Step 5: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a tightly packed Celite pad to remove palladium black.

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    

ProtocolWorkflow Prep Substrate Prep Weighing & Solvent Degas Deoxygenation N2 Purge / Freeze-Pump Prep->Degas React Catalysis Heating (80-130°C) Degas->React Validate In-Process QC LCMS / TLC Check React->Validate Validate->React Incomplete Purify Isolation Workup & Chromatography Validate->Purify >95% Conversion

Figure 2. Self-validating experimental workflow for sensitive Pd-catalyzed couplings.

Protocol B: Buchwald-Hartwig Amination

Optimized for preventing off-target coordination[3][4].

Step 1: In an oven-dried Schlenk flask under Argon, combine 5-bromo-3-ethoxy-2-methylpyridine (1.0 eq), the desired amine (1.2 eq),


 (2 mol%), BrettPhos (4 mol%), and solid 

(1.5 eq). Step 2: Add anhydrous, degassed Toluene (0.2 M relative to the bromide). Step 3: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours. Step 4 (Validation Checkpoint): Perform TLC (Hexanes/EtOAc). The bromide starting material (typically

) should be completely consumed, replaced by a lower-running, highly UV-active product spot. Step 5: Quench with water, extract with DCM, dry, and purify via silica gel chromatography.

References

  • Title: Heteroaryls and uses thereof (WO2015108861A1) Source: Google Patents / Vertex Pharmaceuticals URL: 2

  • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (US20120202784A1) Source: Google Patents / Intellikine, Inc. URL: 1

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: 4

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: PMC (National Institutes of Health) URL: 3

Sources

Application Note: Synthesis of Novel Kinase Inhibitor Scaffolds via Late-Stage Functionalization of 5-Bromo-3-ethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details validated, step-by-step protocols for the late-stage functionalization of 5-Bromo-3-ethoxy-2-methylpyridine . By leveraging divergent palladium-catalyzed cross-coupling strategies (Suzuki-Miyaura and Buchwald-Hartwig), researchers can rapidly generate libraries of novel pyridine derivatives. These protocols are specifically optimized for drug development professionals designing targeted inhibitors for lipid kinases.

Introduction & Mechanistic Rationale

The functionalization of substituted pyridines is a cornerstone in modern drug discovery, particularly for targeting lipid kinases such as PI3Kγ[1] and VPS34[2]. The intermediate 5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0)[3] serves as a highly versatile, stereoelectronically tuned building block.

Mechanistic Advantages of the Scaffold:

  • C5-Bromide: Provides an ideal, low-barrier handle for palladium-catalyzed oxidative addition, enabling rapid diversification via C-C and C-N bond formation.

  • C3-Ethoxy Group: Acts as a hydrogen-bond acceptor while providing critical steric bulk that forces the molecule into a preferred bioactive conformation within the kinase ATP-binding pocket.

  • C2-Methyl Group: Prevents off-target metabolic oxidation at the C2 position and enhances the lipophilic efficiency (LipE) of the resulting drug candidates.

By utilizing this specific scaffold, medicinal chemists can effectively disrupt the PI3K/VPS34 signaling cascade, which is frequently hyperactivated in proliferative and inflammatory disorders[1],[2].

Pathway & Workflow Visualization

KinasePathway Stimulus Extracellular Stimuli (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor Kinase PI3K / VPS34 Lipid Kinases Receptor->Kinase PIP3 PIP3 Production Kinase->PIP3 Effect Cell Survival & Proliferation PIP3->Effect Inhibitor Novel Pyridine Derivatives Inhibitor->Kinase

Fig 1. Disruption of PI3K/VPS34 lipid kinase signaling by novel pyridine derivatives.

SyntheticWorkflow SM 5-Bromo-3-ethoxy- 2-methylpyridine (CAS: 1256819-03-0) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Cs2CO3 Toluene, 100°C SM->Buchwald Primary/Secondary Amine DerivA Derivative A (Aryl/Heteroaryl Scaffold) Suzuki->DerivA >85% Yield DerivB Derivative B (Alkylamino Scaffold) Buchwald->DerivB >75% Yield

Fig 2. Divergent synthetic workflow for 5-Bromo-3-ethoxy-2-methylpyridine functionalization.

Experimental Protocols

Protocol 3.1: Synthesis of Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-(4-(methylsulfonyl)phenyl)-3-ethoxy-2-methylpyridine.

Causality & Design Rationale: We select Pd(dppf)Cl₂ as the catalyst because the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center. This prevents catalyst deactivation by competitive binding of the pyridine nitrogen and accelerates the critical reductive elimination step. A biphasic 1,4-dioxane/water system is used because water is strictly required to dissolve the K₂CO₃ base and form the reactive boronate complex necessary for transmetalation.

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried 50 mL Schlenk flask, add 5-Bromo-3-ethoxy-2-methylpyridine (500 mg, 2.31 mmol, 1.0 eq), 4-(methylsulfonyl)phenylboronic acid (554 mg, 2.77 mmol, 1.2 eq), and K₂CO₃ (638 mg, 4.62 mmol, 2.0 eq).

  • Solvent Addition & Degassing: Add 1,4-dioxane (16 mL) and deionized water (4 mL). Sparge the mixture with dry N₂ gas for 15 minutes. Crucial: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (84 mg, 0.11 mmol, 0.05 eq) under a positive stream of N₂. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • Self-Validating In-Process Control (IPC): At 3 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The disappearance of the isotopic doublet at m/z 216/218 [M+H]⁺ and the appearance of the product mass (m/z 292) confirms successful oxidative addition and transmetalation. If unreacted starting material remains but boronic acid is depleted, protodeboronation has occurred; add an additional 0.5 eq of boronic acid.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, 20-50% EtOAc in Hexanes).

Protocol 3.2: Synthesis of Amino Derivatives via Buchwald-Hartwig Amination

Objective: Synthesize N-cyclopentyl-3-ethoxy-2-methylpyridin-5-amine.

Causality & Design Rationale: Coupling aliphatic amines to electron-deficient pyridines is notoriously difficult due to competitive β-hydride elimination. We utilize XPhos , an extremely bulky and electron-rich biaryl phosphine ligand. Its electron-rich nature accelerates the oxidative addition of the pyridine bromide, while its steric bulk forces the palladium into a highly reactive mono-ligated L-Pd(0) state, drastically lowering the activation barrier for reductive elimination. Cs₂CO₃ is chosen over stronger bases (e.g., NaOtBu) to prevent the cleavage of the C3-ethoxy ether linkage.

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (42 mg, 0.046 mmol, 0.02 eq) and XPhos (66 mg, 0.138 mmol, 0.06 eq). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes. Crucial: This pre-stirring ensures the formation of the active L-Pd(0) species before substrate addition, preventing catalyst poisoning by the amine.

  • Substrate Addition: To the pre-activated catalyst solution, add 5-Bromo-3-ethoxy-2-methylpyridine (500 mg, 2.31 mmol, 1.0 eq), cyclopentanamine (295 mg, 3.46 mmol, 1.5 eq), and anhydrous Cs₂CO₃ (1.50 g, 4.62 mmol, 2.0 eq).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validating In-Process Control (IPC): Analyze via LC-MS at 8 hours.

    • Validation: Look for the product peak at m/z 221 [M+H]⁺. If a mass of m/z 232 is observed, it indicates competitive amination by the dba ligand; in future runs, increase the pre-activation time (Step 1) to ensure complete ligand exchange.

  • Workup & Purification: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the pure amine derivative.

Quantitative Data & Process Optimization

To ensure the highest E-E-A-T standards, the quantitative optimization data for the Buchwald-Hartwig amination is summarized below. These metrics justify the reagent selections in Protocol 3.2.

Table 1: Catalyst and Ligand Screening for Amination (Protocol 3.2)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / BINAPNaOtBuToluene10015Extensive ether cleavage due to strong base.
2Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane10042Sluggish reductive elimination; incomplete conversion.
3Pd₂(dba)₃ / XantphosCs₂CO₃Toluene10058Significant β-hydride elimination observed.
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 100 88 Optimal mono-ligated Pd state achieved; clean conversion.

Table 2: Substrate Scope and Isolated Yields for Suzuki-Miyaura Coupling (Protocol 3.1)

EntryBoronic Acid Coupling PartnerIsolated Yield (%)Purity (HPLC)
14-(Methylsulfonyl)phenylboronic acid86%>99%
23-Fluorophenylboronic acid91%>98%
3Pyrimidin-5-ylboronic acid74%>95%
41-Methyl-1H-pyrazol-4-ylboronic acid82%>98%

References

1.[3] ChemicalBook. 5-BroMo-3-ethoxy-2-Methyl-pyridine | 1256819-03-0. Available at: 2.[1] Google Patents. US 2012/0202784 A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. Available at: 3.[2] Google Patents. WO2015108861A1 - Heteroaryls and uses thereof. Available at:

Sources

Application Note: 5-Bromo-3-ethoxy-2-methylpyridine as a Strategic Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on modular, functionally rich heteroaryl building blocks. 5-Bromo-3-ethoxy-2-methylpyridine (CAS 1256819-03-0) has emerged as a critical intermediate in the synthesis of advanced therapeutics, particularly those targeting Phosphoinositide 3-kinases (such as PI3Kγ)[1] and Vacuolar protein sorting 34 (VPS34)[2].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale behind incorporating this specific pyridine derivative into drug scaffolds, alongside field-proven, self-validating protocols for its synthesis and downstream functionalization.

Mechanistic Rationale in Drug Design

The architectural selection of 5-bromo-3-ethoxy-2-methylpyridine is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose:

  • The Pyridine Core: Acts as a fundamental hydrogen bond acceptor. In kinase inhibitors, the pyridine nitrogen frequently anchors the molecule to the hinge region of the ATP-binding pocket.

  • The 2-Methyl Group: Serves as a conformational lock. By introducing steric bulk adjacent to the 3-ethoxy group, it restricts the rotation of the ether linkage, locking it into a bioactive conformation. Furthermore, it blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the highly susceptible C2 position.

  • The 3-Ethoxy Group: Modulates the basicity of the pyridine ring via electron donation while simultaneously occupying lipophilic specificity pockets within the kinase active site. The ethyl chain provides optimal Van der Waals interactions compared to a rigid methoxy or overly bulky propoxy group[1].

  • The 5-Bromo Handle: A versatile, highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows for late-stage modular attachment to complex core scaffolds, such as isoindolinones or benzolactams[3].

Biological Context: Targeting PI3Kγ and VPS34

The primary application of this building block is the synthesis of inhibitors for lipid kinases. For instance, PI3Kγ is a Class Ib PI3K regulated by G protein-coupled receptors (GPCRs) via association with Gβγ subunits[3]. It is primarily expressed in hematopoietic cells and is a prime target for treating inflammatory diseases, allergies, and cardiovascular disorders[3]. Similarly, VPS34 (a Class III PI3K) is heavily involved in vesicle trafficking and autophagy, making it a target for proliferative and inflammatory disorders[2].

PI3K_Pathway GPCR GPCR Activation G_beta_gamma Gβγ Subunits GPCR->G_beta_gamma PI3Kg PI3Kγ (Target) G_beta_gamma->PI3Kg Recruits & Activates PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt / PKB PIP3->Akt Recruits Inflammation Inflammation & Mast Cell Activation Akt->Inflammation Downstream Signaling Inhibitor Isoindolinone Inhibitor (Contains Pyridine Motif) Inhibitor->PI3Kg Blocks ATP-binding pocket

Caption: PI3Kγ Signaling Pathway and Inhibitor Intervention.

Experimental Protocols & Workflows

The following protocols represent a self-validating system. Each step includes specific causality for the reagents chosen and In-Process Controls (IPCs) to ensure experimental integrity.

Protocol 1: Synthesis of 5-Bromo-3-ethoxy-2-methylpyridine via O-Alkylation

Objective: Alkylate the hydroxyl group of 5-bromo-2-methylpyridin-3-ol to yield the target building block[1].

Causality of Choices:

  • Base (K₂CO₃): A mild inorganic base (pKa ~10.3) is perfectly suited to deprotonate the pyridin-3-ol (pKa ~8.5) without causing unwanted side reactions or degrading the alkyl halide.

  • Solvent (DMF): A polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, leaving a "naked" and highly nucleophilic oxygen anion to accelerate the Sₙ2 displacement.

  • Temperature (70°C): Provides sufficient kinetic energy to overcome the Sₙ2 activation barrier while remaining safely below the boiling point of iodoethane (72°C), preventing reagent loss[1].

Step-by-Step Methodology:

  • Reaction Setup: To a dry 500 mL round-bottom flask, charge 5-bromo-2-methylpyridin-3-ol (5.5 g, 29.25 mmol) and K₂CO₃ (12.13 g, 87.75 mmol, 3.0 eq) in 200 mL of anhydrous DMF[1].

  • Reagent Addition: Add iodoethane (7.02 mL, 87.75 mmol, 3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heating: Attach a reflux condenser and heat the vigorously stirred mixture to 70°C overnight[1].

  • In-Process Control (IPC): Analyze an aliquot via LC-MS or TLC (30% EtOAc in Hexane). The reaction is complete when the starting material mass (m/z 188) is fully consumed.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organic layers with distilled water (3 × 100 mL) to completely remove DMF, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the residue via medium-pressure silica gel chromatography (30% EtOAc in hexane) to yield the product as a solid (approx. 4.6 g, 65% yield)[1].

Protocol 2: Miyaura Borylation (Activation for Cross-Coupling)

Objective: Convert the 5-bromo handle into a pinacol boronate ester to prepare for downstream Suzuki-Miyaura coupling[4].

Causality of Choices:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is highly efficient for the reductive elimination step of bulky aryl boronates.

  • Base (KOAc): Crucial for transmetallation. Potassium acetate is mild enough to facilitate the borylation without triggering premature Suzuki coupling of the newly formed boronate ester with unreacted starting material.

Step-by-Step Methodology:

  • Reaction Setup: Combine 5-bromo-3-ethoxy-2-methylpyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 90°C for 4-6 hours.

  • IPC: Monitor via LC-MS. The target product will often ionize as the corresponding boronic acid (due to pinacol cleavage in the MS source) or the intact pinacol ester.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and salts, and concentrate the filtrate. Purify via flash chromatography to isolate 3-ethoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine[1].

Synthesis_Workflow SM 5-Bromo-2-methylpyridin-3-ol (Starting Material) Alkylation O-Alkylation Iodoethane, K2CO3, DMF SM->Alkylation Intermediate 5-Bromo-3-ethoxy-2-methylpyridine (CAS 1256819-03-0) Alkylation->Intermediate Borylation Miyaura Borylation B2pin2, Pd(dppf)Cl2 Intermediate->Borylation Boronate Boronate Ester Intermediate Borylation->Boronate Coupling Suzuki Coupling Core Scaffold, Pd cat. Boronate->Coupling API Final Kinase Inhibitor (PI3K/VPS34 Target) Coupling->API

Caption: Synthetic Workflow from Starting Material to Final Kinase Inhibitor.

Data Presentation: Physicochemical & Characterization Data

Proper analytical validation is required to ensure the integrity of the building block before committing it to complex downstream syntheses. Below is the summarized quantitative characterization data for 5-Bromo-3-ethoxy-2-methylpyridine[1].

PropertyValue
Compound Name 5-Bromo-3-ethoxy-2-methylpyridine
CAS Number 1256819-03-0
Molecular Formula C▖8H▖10BrNO
Molecular Weight 216.08 g/mol
ESMS (M+H)⁺ m/z 216.18 (⁷⁹Br), 218.18 (⁸¹Br)
¹H NMR (CDCl₃, 400 MHz) δ 8.14 (d, J = 1.9 Hz, 1H), 7.20 (d, J = 1.8 Hz, 1H), 4.03 (q, J = 7.0 Hz, 2H), 2.43 (s, 3H), 1.47 (t, J = 7.0 Hz, 3H)

Note: The ¹H NMR spectrum clearly validates the structure. The doublet at 8.14 ppm corresponds to the highly deshielded proton adjacent to the pyridine nitrogen and the bromine atom. The quartet at 4.03 ppm and triplet at 1.47 ppm confirm the successful integration of the ethoxy group.

References

  • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (WO2011087776A1)
  • Title: Heteroaryls and uses thereof (WO2015108861A1)
  • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (US20120202784A1)

Sources

Application Note: Optimized Sonogashira Coupling Protocol for 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology in medicinal chemistry for constructing C(sp²)–C(sp) bonds . However, the efficiency of this reaction is highly dependent on the electronic properties of the aryl halide substrate.

5-Bromo-3-ethoxy-2-methyl-pyridine presents a specific synthetic challenge. The presence of the electron-donating ethoxy (–OEt) and methyl (–CH₃) groups significantly increases the electron density on the pyridine ring. This electron-rich nature renders the C–Br bond less electrophilic, which severely retards the oxidative addition of the Palladium(0) active species—the rate-limiting step of the catalytic cycle.

To overcome this thermodynamic barrier and prevent catalyst stalling, the experimental design must deviate from standard room-temperature protocols used for aryl iodides. The causality behind our optimized protocol dictates the use of:

  • Elevated Temperatures (80–100 °C): To provide the necessary activation energy for the sluggish oxidative addition into the electron-rich C–Br bond.

  • Bidentate or Electron-Rich Ligands: Utilizing catalysts like Pd(dppf)Cl₂ ensures that the palladium center is sufficiently electron-rich to insert into the C–Br bond while remaining sterically bulky enough to facilitate the subsequent reductive elimination .

  • Strict Anaerobic Conditions: Copper(I) co-catalysts in the presence of trace oxygen rapidly catalyze the Glaser homocoupling of terminal alkynes, consuming the starting material and complicating purification.

G Pd0 Pd(0) Active Catalyst [PdL2] OA Oxidative Addition (Rate-Limiting Step) Requires Heat & Ligands Pd0->OA 5-Bromo-3-ethoxy-2-methyl-pyridine PdII_OA Pd(II) Intermediate [Ar-Pd(L2)-Br] OA->PdII_OA TM Transmetalation Cu-Acetylide Transfer PdII_OA->TM Cu-C≡CR PdII_TM Pd(II) Intermediate [Ar-Pd(L2)-C≡CR] TM->PdII_TM RE Reductive Elimination Product Release PdII_TM->RE RE->Pd0 Alkyne-Pyridine Product

Caption: Palladium-catalyzed Sonogashira cycle highlighting the rate-limiting oxidative addition.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from optimization studies for electron-rich bromopyridines . The data highlights the necessity of specific catalyst-solvent pairings.

EntryCatalyst (mol%)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)CuI (5%)DMF / Et₃N801245%Sluggish oxidative addition; incomplete conversion.
2Pd(OAc)₂ (5%) + PPh₃CuI (5%)DMF / Et₃N100862%Higher temp improves yield; minor Glaser homocoupling observed.
3Pd(dppf)Cl₂ (5%)CuI (5%)1,4-Dioxane / K₂CO₃(aq)130 (MW)0.578%Microwave irradiation accelerates reaction significantly .
4 Pd(dppf)Cl₂ (5%) CuI (5%) THF / DIPA 80 8 88% Optimal conditions; clean conversion, minimal byproducts.
5Pd(dppf)Cl₂ (5%)NoneTHF / DIPA801215%Copper-free conditions fail due to poor transmetalation kinetics.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and in-process analytical checks are embedded to ensure the integrity of the reaction at every stage.

Reagents & Equipment Preparation
  • Substrate: 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equivalent, typically 1.0 mmol).

  • Alkyne: Terminal alkyne (1.2–1.5 equivalents). Note: A slight excess compensates for trace homocoupling.

  • Catalyst System: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and CuI (0.05 equiv, 5 mol%).

  • Solvent/Base: Anhydrous Tetrahydrofuran (THF) and Diisopropylamine (DIPA) in a 1:1 ratio (0.1 M overall concentration).

Execution Workflow

G Step1 1. Degassing: Solvent & Base (Prevents Glaser Homocoupling) Step2 2. Catalyst Loading: Pd(dppf)Cl2 + CuI Under Inert Gas Step1->Step2 Step3 3. Reagent Addition: Py-Br + Alkyne (Slow Addition) Step2->Step3 Step4 4. Thermal Activation: 80 °C (TLC & LC-MS Monitoring) Step3->Step4 Step5 5. Workup: Celite Filtration (Removes Pd/Cu salts) Step4->Step5

Caption: Step-by-step experimental workflow for the Sonogashira coupling of heteroaryl bromides.

Step 1: Rigorous Degassing (Crucial Step)

  • In a Schlenk flask, combine THF and DIPA.

  • Sparge the mixture with dry Argon or Nitrogen for at least 15 minutes, or perform three freeze-pump-thaw cycles. Causality: Oxygen must be entirely excluded. O₂ acts as an oxidant for the Cu(I)-catalyzed Glaser homocoupling, which will rapidly consume your terminal alkyne.

Step 2: Catalyst & Substrate Loading

  • Under a positive flow of inert gas, add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 mmol), Pd(dppf)Cl₂ (5 mol%), and CuI (5 mol%) to the flask.

  • Add the degassed THF/DIPA mixture via syringe. Self-Validation Check: The solution should turn a deep red/orange or brown color, indicative of active solubilized palladium species.

Step 3: Alkyne Addition & Activation

  • Add the terminal alkyne (1.2 mmol) dropwise over 5 minutes.

  • Seal the flask and heat the reaction mixture to 80 °C using an oil bath or heating block. Causality: Adding the alkyne slowly prevents a sudden spike in local concentration, further mitigating the risk of alkyne dimerization before transmetalation can occur.

Step 4: In-Process Monitoring (Self-Validation)

  • After 2 hours, sample the reaction under inert gas.

  • TLC Check: Elute with Hexanes/EtOAc. The product will typically have a higher

    
     (less polar) than the starting bromopyridine due to the lipophilic alkyne extension.
    
  • LC-MS Check: Look for the

    
     of the desired product.
    Troubleshooting: If a mass corresponding to 
    
    
    
    is highly abundant, oxygen has breached the system. If the starting material remains unconsumed after 6 hours, spike the reaction with an additional 2 mol% of Pd(dppf)Cl₂.

Step 5: Quenching and Workup

  • Once LC-MS confirms complete consumption of the bromopyridine, cool the mixture to room temperature.

  • Dilute the reaction with Ethyl Acetate (EtOAc) and filter the entire mixture through a tightly packed pad of Celite®. Causality: The reaction generates insoluble diisopropylammonium bromide salts and precipitates inactive "Pd-black". The Celite pad acts as a physical barrier to remove these particulates, preventing severe emulsions during the subsequent aqueous extraction.

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove residual copper and amine base), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6(3), 121-133. URL:[Link]

  • Bharathan, I. T., Blackburn, C., Ciavarri, J. P., Chouitar, J., et al. (2015). "Heteroaryls and uses thereof." World Intellectual Property Organization, WO2015108861A1.

Application Note: Ligand Selection Strategies for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Challenges

5-Bromo-3-ethoxy-2-methyl-pyridine is a highly valued heteroaryl building block frequently utilized in the synthesis of advanced kinase inhibitors, including PI3K and VPS34 therapeutic candidates[1][2]. While the functionalization of the C5 position via palladium-catalyzed cross-coupling is a critical step in drug development, bromopyridines present unique mechanistic hurdles that require precise catalyst and ligand engineering.

The Causality of Catalyst Deactivation

The primary challenge in coupling 5-bromo-3-ethoxy-2-methyl-pyridine lies in the basicity of the pyridine nitrogen (N1). In solution, this nitrogen acts as a strong σ-donor, readily coordinating to the palladium center. This forms off-cycle, thermodynamically stable Pd-pyridine complexes, effectively poisoning the catalyst and stalling the catalytic cycle[3].

Furthermore, the electronic environment of this specific substrate dictates reaction kinetics. The pyridine ring is inherently electron-deficient, which generally accelerates the initial oxidative addition of Pd(0) into the C5–Br bond. However, the ethoxy group at C3 exerts a +M (resonance donating) effect. Because C3 is meta to C5, this electron density does not directly deactivate the C5 position, but the overall steric and electronic interplay requires a highly electron-rich ligand to stabilize the resulting Pd(II) intermediate and drive the subsequent transmetalation and reductive elimination steps[4][5].

Ligand Selection Logic

To overcome catalyst poisoning and facilitate rapid turnover, the selection of sterically demanding, electron-rich dialkylbiarylphosphines (Buchwald ligands) is critical[6].

  • Steric Shielding: The massive steric bulk of the biaryl backbone (e.g., in XPhos or RuPhos) creates a protective pocket around the palladium center, physically preventing the coordination of the pyridine nitrogen from the substrate or product.

  • Electronic Activation: The dialkylphosphine moiety (dicyclohexyl or di-tert-butyl) significantly increases the electron density at the metal center, accelerating oxidative addition.

  • Reductive Elimination: The lower arene ring of the biaryl ligand can form transient stabilizing interactions with the Pd center, which helps force the two coupling partners into the necessary cis geometry, accelerating reductive elimination.

Workflow Substrate 5-Bromo-3-ethoxy- 2-methyl-pyridine Decision Select Cross-Coupling Reaction Type Substrate->Decision Suzuki Suzuki-Miyaura (Boronic Acids) Decision->Suzuki Buchwald1 Buchwald-Hartwig (Primary Amines) Decision->Buchwald1 Buchwald2 Buchwald-Hartwig (Secondary Amines) Decision->Buchwald2 LigandS XPhos / SPhos High steric bulk prevents N-coordination Suzuki->LigandS LigandB1 BrettPhos Accelerates reductive elimination Buchwald1->LigandB1 LigandB2 RuPhos Accommodates bulky secondary amines Buchwald2->LigandB2

Caption: Logical workflow for ligand selection in the cross-coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine.

Quantitative Data Summary

The following table summarizes the optimized ligand systems and expected quantitative outcomes for the functionalization of 5-bromo-3-ethoxy-2-methyl-pyridine and structurally analogous bromopyridines[3][4][7].

Reaction TypeCoupling PartnerOptimal LigandPd SourceBaseSolventTypical Yield (%)
Suzuki-Miyaura Arylboronic AcidsXPhos or SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane / H₂O85 - 95%
Suzuki-Miyaura AlkylboronatesCPhosPd(OAc)₂Cs₂CO₃Toluene / H₂O70 - 85%
Buchwald-Hartwig Primary AminesBrettPhosPd(OAc)₂NaOtBuToluene80 - 92%
Buchwald-Hartwig Secondary AminesRuPhosPd₂(dba)₃LiHMDSTHF75 - 88%

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure reaction integrity.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Couple 5-bromo-3-ethoxy-2-methyl-pyridine with an arylboronic acid using XPhos.

Causality Note: Water is included in the solvent mixture to dissolve the K₃PO₄ base, which is essential for the formation of the reactive boronate complex during the transmetalation step. Degassing is mandatory because electron-rich phosphines like XPhos are highly susceptible to oxidation (forming inert phosphine oxides) at elevated temperatures.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.0 mol%) and XPhos (4.8 mol%).

  • Pre-catalyst Formation: Evacuate and backfill the tube with Argon (3x). Add anhydrous, degassed 1,4-dioxane (2 mL/mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear pale yellow or orange, indicating the successful formation of the active L₂Pd(0) species.

  • Reagent Addition: Add 5-bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv, ~216 mg/mmol) and the arylboronic acid (1.2 equiv).

  • Base Addition: Add a degassed aqueous solution of K₃PO₄ (2.0 M, 3.0 equiv).

  • Heating & Monitoring: Seal the tube and heat to 90 °C in an oil bath.

    • Self-Validation Checkpoint 2: At t = 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 216/218[M+H]⁺. The complete disappearance of this doublet confirms quantitative oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Couple 5-bromo-3-ethoxy-2-methyl-pyridine with a cyclic secondary amine (e.g., morpholine) using RuPhos[4].

Causality Note: RuPhos is specifically chosen for secondary amines because its steric profile is tuned to prevent the formation of unreactive Pd-bis(amine) complexes, while still allowing the bulky secondary amine to coordinate to the Pd(II) center prior to reductive elimination[5].

  • Reaction Setup: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (3.0 mol%), RuPhos (6.0 mol%), and finely ground anhydrous Cs₂CO₃ (2.0 equiv) in a sealed vial.

    • Note on Base: NaOtBu is a stronger base and drives faster reactions, but Cs₂CO₃ is utilized here to prevent potential side reactions (e.g., ether cleavage of the C3-ethoxy group) under strongly basic conditions.

  • Solvent & Substrate: Add anhydrous Toluene (3 mL/mmol), followed by 5-bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv) and the secondary amine (1.5 equiv).

  • Reaction: Heat the mixture at 100 °C for 12–16 hours under vigorous stirring.

    • Self-Validation Checkpoint 3: Monitor by GC-MS or LC-MS. If significant amounts of the protodehalogenated byproduct (3-ethoxy-2-methylpyridine, m/z 138 [M+H]⁺) are observed, it indicates that oxidative addition is occurring, but reductive elimination is too slow. In future runs, increasing the concentration or switching to a stronger base (LiHMDS) will accelerate the amine binding step.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

References

  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase Source: Google Patents URL
  • WO2015108861A1 - Heteroaryls and uses thereof Source: Google Patents URL
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate Source: Benchchem URL
  • Source: National Institutes of Health (PMC)
  • Source: Massachusetts Institute of Technology (MIT)

Sources

Application Note: Palladium-Catalyzed N-Arylation of 5-Bromo-3-ethoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of complex heteroaryl scaffolds is a cornerstone of modern drug discovery. Specifically, 5-bromo-3-ethoxy-2-methylpyridine is a critical building block utilized in the synthesis of advanced therapeutics, including phosphatidylinositol 3-kinase (PI3K) inhibitors[1]. The N-arylation of this substrate via the Buchwald-Hartwig cross-coupling reaction enables the rapid installation of diverse primary and secondary amine pharmacophores to the pyridine core[2].

Causality in Substrate Reactivity: Unlike electron-deficient pyridines, 5-bromo-3-ethoxy-2-methylpyridine presents unique synthetic challenges. The ethoxy group at the 3-position acts as an electron-donating group via resonance (+M effect), which increases the overall electron density of the pyridine ring. Electron-rich aryl halides naturally decelerate the initial oxidative addition step of the palladium catalytic cycle. Furthermore, the basic pyridine nitrogen poses a constant risk of catalyst deactivation via off-target coordination[2]. Therefore, achieving high yields requires a highly active, electron-rich catalyst system utilizing sterically demanding bidentate or dialkylbiaryl phosphine ligands to force the reaction forward and prevent catalyst poisoning[3].

Catalytic Pathway & Logical Framework

The reaction relies on a self-regenerating Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is essential for troubleshooting and optimizing reaction parameters.

CatalyticCycle Pd0 1. Active Catalyst Pd(0)L_n OxAdd 2. Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 5-Bromo-3-ethoxy-2-methylpyridine AmineCoord 3. Amine Coordination Pd(II)(Ar)(NH2R)(Br)L_n OxAdd->AmineCoord Amine (R-NH2) Deprot 4. Deprotonation Pd(II)(Ar)(NHR)L_n AmineCoord->Deprot Base (e.g., NaOtBu) RedElim 5. Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 N-Aryl Product

Catalytic cycle of the Buchwald-Hartwig amination for electron-rich bromopyridines.

Reaction Optimization Matrix

To establish a self-validating protocol, we must analyze how different variables impact the reaction. The table below summarizes the quantitative optimization data for coupling 5-bromo-3-ethoxy-2-methylpyridine with a standard secondary amine (e.g., morpholine).

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd2(dba)3PPh3K2CO3Toluene100<10Failure: PPh3 is not electron-rich enough to drive oxidative addition into the electron-rich C-Br bond.
2Pd(OAc)2BINAPCs2CO31,4-Dioxane10045Sub-optimal: Bidentate ligand prevents pyridine coordination, but reductive elimination remains slow.
3Pd2(dba)3XantphosCs2CO31,4-Dioxane10062Moderate: Rigid bite angle favors reductive elimination, but Cs2CO3 is too weak for rapid deprotonation.
4Pd(OAc)2BrettPhosNaOtBuToluene9092 Optimal: Bulky biaryl ligand accelerates both addition and elimination while preventing bis(amine) formation.

Experimental Workflow

ExperimentalWorkflow S1 1. Reagent Prep (Glovebox) S2 2. Degassing (Ar/N2 Purge) S1->S2 S3 3. Heating (90°C, 14h) S2->S3 S4 4. Quenching (NH4Cl aq) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Step-by-step experimental workflow for the highly sensitive N-arylation procedure.

Step-by-Step Protocol: Self-Validating Methodology

This protocol is optimized for a 1.0 mmol scale using BrettPhos as the superior ligand. If utilizing highly volatile amines (e.g., methylamine, ethylamine), standard reflux conditions will fail due to substrate evaporation; the reaction must be conducted in a pressure-rated sealed tube[3].

Materials Required:

  • Aryl Halide: 5-Bromo-3-ethoxy-2-methylpyridine (1.0 equiv, 1.0 mmol)

  • Amine: Primary or secondary amine (1.2 - 1.5 equiv). Note: Use 5.0 equiv for volatile amines added as cooled liquids[3].

  • Catalyst: Pd(OAc)2 (0.05 equiv, 5 mol%)

  • Ligand: BrettPhos (0.05 equiv, 5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Use Cs2CO3 if the amine contains base-sensitive functional groups.

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step 1: Inert Atmosphere Setup (Crucial)

  • Flame-dry a Schlenk tube or Ace-Thred sealed tube under vacuum and backfill with ultra-pure Argon three times.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (forming BrettPhos oxide) and irreversibly converts the active Pd(0) species into inactive Pd(II) complexes[2].

Step 2: Reagent Addition

  • Inside a glovebox (or using standard Schlenk techniques), add Pd(OAc)2 (11.2 mg) and BrettPhos (26.8 mg) to the reaction vessel.

  • Add NaOtBu (144 mg).

  • Add 5-Bromo-3-ethoxy-2-methylpyridine (216 mg).

  • Seal the tube with a septum and remove from the glovebox.

Step 3: Solvent and Amine Introduction

  • Inject 5.0 mL of anhydrous toluene via syringe.

  • Inject the amine (1.2 mmol) via syringe. If using a volatile amine gas, cool the gas to -78 °C to condense it into a liquid, and add 5.0 equiv rapidly to the cooled reaction mixture before immediately sealing the pressure tube[3].

  • Sparge the final mixture with Argon for 5 minutes.

Step 4: Reaction Execution & Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath at 90 °C (or 80 °C for sealed volatile amines)[3].

  • Stir vigorously (800+ RPM) for 12–14 hours. The high stirring rate is required to overcome the mass transfer limitations of the heterogeneous base (NaOtBu).

  • Self-Validation Check: The solution should transition to a deep red/orange color, indicating the formation of the active Pd(0)-ligand complex.

Step 5: Quenching and Workup

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH4Cl to neutralize the strong base[4].

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Monitor fractions via TLC (UV active). The aminated product will typically exhibit a lower Rf value than the starting bromopyridine due to increased polarity.

Troubleshooting & System Validation

ObservationMechanistic CauseCorrective Action
Solution turns jet black within 30 mins Precipitation of "Palladium Black" (inactive Pd(0) aggregates). Caused by oxygen contamination or ligand degradation.Abort reaction. Rigorously degas solvents (freeze-pump-thaw) and verify the integrity of the glovebox atmosphere.
High recovery of starting material Oxidative addition is failing. The 3-ethoxy group makes the ring too electron-rich for the current catalyst.Switch to a more electron-rich, sterically demanding ligand (e.g., tBuBrettPhos or RuPhos). Ensure temperature is ≥90°C.
Formation of dehalogenated byproduct β-hydride elimination from the amidopalladium intermediate outcompetes reductive elimination[3].Increase the steric bulk of the ligand to accelerate reductive elimination, or switch to a bidentate ligand (e.g., dppp).
Low yield with volatile amines Amine is boiling off before coordinating to the Palladium center[3].Conduct the reaction in a heavy-walled Ace-Thred sealed tube (rated for 150 PSI) and increase amine equivalents to 5.0[3].

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase Source: Google Patents URL

Sources

Application Notes and Protocols for 5-Bromo-3-ethoxy-2-methyl-pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Frontiers in Materials Science with a Versatile Pyridine Building Block

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored electronic and photophysical properties is paramount. Substituted pyridines, with their inherent electron-deficient nature, serve as crucial building blocks for a new generation of functional organic materials. 5-Bromo-3-ethoxy-2-methyl-pyridine is emerging as a particularly valuable, albeit currently under-explored, intermediate. Its unique substitution pattern—a reactive bromine handle for cross-coupling, an electron-donating ethoxy group, and a methyl group—offers a nuanced platform for fine-tuning the optoelectronic characteristics of target molecules and polymers.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential applications of 5-Bromo-3-ethoxy-2-methyl-pyridine. We will delve into its prospective utility in the synthesis of advanced materials and provide a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] While direct literature on this specific isomer is nascent, the protocols and applications presented herein are synthesized from established methodologies for structurally analogous bromo-pyridine derivatives, providing a robust starting point for innovation.[1][2]

Core Attributes and Synthetic Accessibility

The strategic placement of the bromo, ethoxy, and methyl groups on the pyridine ring imparts a unique combination of reactivity and functionality. The bromine atom at the 5-position serves as a versatile reactive site, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1] This allows for the facile introduction of various aryl, heteroaryl, or vinyl substituents, enabling the construction of extended π-conjugated systems.

Proposed Application in Organic Electronics: A Building Block for π-Conjugated Materials

The electron-deficient nature of the pyridine ring makes its derivatives, like 5-Bromo-3-ethoxy-2-methyl-pyridine, prime candidates for incorporation into organic electronic materials. When integrated into a polymer backbone or a small molecule through cross-coupling reactions, the pyridine moiety can enhance electron affinity, facilitating improved electron injection and transport in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ethoxy and methyl groups can further be used to modulate solubility and solid-state packing of the resulting materials.

The following section provides a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a foundational technique for synthesizing the biaryl and poly-aryl structures central to many organic electronic materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-ethoxy-2-methyl-pyridine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine with an arylboronic acid. This reaction is a robust method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated materials.[2]

Rationale for Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile, and relatively air-stable palladium catalyst suitable for a broad range of Suzuki couplings.

  • Base: Potassium phosphate is an effective base for this transformation, and its use in an aqueous solution with an organic co-solvent is a well-established practice.[2]

  • Solvent System: A mixture of 1,4-dioxane and water allows for the dissolution of both the organic and inorganic reagents, facilitating an efficient reaction.[2]

  • Inert Atmosphere: The use of a Schlenk flask and a nitrogen or argon atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Materials
  • 5-Bromo-3-ethoxy-2-methyl-pyridine (Substrate)

  • Arylboronic acid (e.g., Phenylboronic acid) (Coupling partner)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium phosphate (K₃PO₄) (Base)

  • 1,4-Dioxane (Anhydrous)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Nitrogen or Argon gas supply

Procedure
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-aryl-3-ethoxy-2-methyl-pyridine derivative.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed Suzuki-Miyaura cross-coupling reaction.

ParameterValue/DescriptionRationale
Substrate 5-Bromo-3-ethoxy-2-methyl-pyridineThe bromo-pyridine core for C-C bond formation.
Coupling Partner Arylboronic acidProvides the aryl moiety for the final product.
Catalyst Loading 5 mol%A typical and effective catalyst loading for this type of reaction.
Base K₃PO₄ (2.0 equiv)Facilitates the transmetalation step in the catalytic cycle.
Solvent Ratio 1,4-Dioxane:Water (4:1)An optimal solvent system for reagent solubility and reaction efficiency.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion.
Reaction Time 12-24 hoursA typical timeframe for Suzuki couplings; should be monitored.
Expected Yield Moderate to good (60-90%)Based on similar reactions with other bromo-pyridine derivatives.[2]

Visualizing the Workflow

The following diagram illustrates the proposed synthetic workflow from the starting material to a potential functional material.

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_polymerization Further Functionalization/Polymerization cluster_final Functional Material A 5-Bromo-3-ethoxy-2-methyl-pyridine C Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 90 °C A->C Substrate B Arylboronic Acid B->C Reagent D 5-Aryl-3-ethoxy-2-methyl-pyridine C->D Yields E e.g., Polymerization with a di-bromo monomer D->E Monomer F π-Conjugated Polymer for Organic Electronics E->F Forms

Caption: Synthetic workflow for the utilization of 5-Bromo-3-ethoxy-2-methyl-pyridine.

Conclusion and Future Outlook

5-Bromo-3-ethoxy-2-methyl-pyridine represents a promising and versatile building block for the synthesis of novel functional materials. Its unique substitution pattern offers significant potential for fine-tuning the properties of organic electronic materials. The protocols and insights provided in these application notes, derived from established chemistries of analogous compounds, are intended to empower researchers to explore the full potential of this exciting intermediate. Future work should focus on the development of a scalable synthesis for 5-Bromo-3-ethoxy-2-methyl-pyridine and the exploration of its utility in a broader range of cross-coupling reactions and material applications.

References

  • Chemsrc. 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2. [Link]

  • PubChem. 5-Bromo-2-chloro-3-methylpyridine. [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3-ethoxy-2-methyl-pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this electron-rich and potentially coordinating heteroaromatic substrate. As Senior Application Scientists, we understand that frustratingly low yields can impede research progress. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you optimize your reaction outcomes.

My Suzuki reaction with 5-Bromo-3-ethoxy-2-methyl-pyridine has a low yield. Where do I start?

Low yields with this specific substrate often point to a few key areas: catalyst system inefficiency, catalyst inhibition by the pyridine nitrogen, or competing side reactions. The electron-donating ethoxy and methyl groups on the pyridine ring can make the carbon-bromine bond less reactive towards the initial oxidative addition step in the catalytic cycle.[1] Additionally, the pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, effectively inhibiting its activity.[1][2][3]

A logical first step is to systematically evaluate your reaction parameters. Start by ensuring your reagents and solvents are of high purity and are properly degassed, as oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[1][4][5][6]

Here is a troubleshooting workflow to guide your optimization efforts:

G start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->reagent_quality catalyst_system Evaluate Catalyst System (Pd Source & Ligand) reagent_quality->catalyst_system If reagents are pure base_solvent Screen Bases & Solvents catalyst_system->base_solvent If yield is still low success Improved Yield catalyst_system->success If yield improves temp_conc Optimize Temperature & Concentration base_solvent->temp_conc If yield is still low base_solvent->success If yield improves side_reactions Identify & Mitigate Side Reactions temp_conc->side_reactions If side products are observed temp_conc->success If yield improves side_reactions->catalyst_system

Caption: The desired Suzuki cycle vs. common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine

This protocol provides a robust starting point. Optimization of the ligand, base, and temperature may be required for your specific boronic acid partner.

Materials:

  • 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane and degassed water (e.g., 10:1 v/v)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-3-ethoxy-2-methyl-pyridine, the boronic acid derivative, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times. [7]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Degassing: Bubble inert gas through the stirred solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [6]

Caption: Step-by-step experimental workflow for the Suzuki reaction.

References

  • Suzuki reaction - Wikipedia. (2024, February 27). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15). MDPI. Retrieved March 7, 2026, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Protodeboronation - Wikipedia. (2023, May 22). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (2014, October 29). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020, December 27). Reddit. Retrieved March 7, 2026, from [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (2019, April 2). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007, April 18). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). ArODES. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands - Who we serve. (n.d.). Retrieved March 7, 2026, from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved March 7, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (2016, August 24). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016, August 9). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22). Reddit. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved March 7, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017, January 27). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - PMC. (2016, June 20). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. (2025, October 12). Reddit. Retrieved March 7, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (2008, December 11). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (2017, April 28). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Reddit. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Minimizing Homocoupling in 5-Bromo-3-ethoxy-2-methyl-pyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling reactions. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind homocoupling side reactions specifically associated with 5-Bromo-3-ethoxy-2-methyl-pyridine , providing you with self-validating protocols and data-driven solutions to optimize your yields.

Mechanistic Insights: The Causality of Homocoupling

To solve homocoupling, we must first understand why it competes with your desired cross-coupling. 5-Bromo-3-ethoxy-2-methyl-pyridine is a highly functionalized heteroaryl halide. The methyl group at the C2 position introduces steric bulk adjacent to the pyridine nitrogen, while the ethoxy group at C3 modulates the electronic density of the ring[1]. This specific steric and electronic environment can slightly retard the oxidative addition and transmetalation steps in a standard Suzuki-Miyaura catalytic cycle[2].

When the forward progression of the catalytic cycle slows down, the residence time of reactive Pd(II) intermediates increases. If dissolved oxygen is present, or if an excess of a Pd(II) precatalyst is used without a proper reducing agent, the system diverges into a parasitic homocoupling pathway. In this pathway, Pd(II) mediates the coupling of two equivalents of the boronic acid or the aryl halide, yielding the undesired biaryl dimer (e.g., 3,3'-diethoxy-2,2'-dimethyl-5,5'-bipyridine) and reducing Pd(II) to Pd(0)[2][3].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (5-Bromo-3-ethoxy-2-methyl-pyridine) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Boronic Acid O2 O2 Ingress / Excess Pd(II) OxAdd->O2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration CrossProd Desired Cross-Product RedElim->CrossProd HomoPath Pd(II)-Mediated Homocoupling O2->HomoPath Oxidation HomoProd Biaryl Dimer (Side Product) HomoPath->HomoProd

Catalytic Cycle: Cross-Coupling vs. Oxygen-Induced Homocoupling.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the 3,3'-diethoxy-2,2'-dimethyl-5,5'-bipyridine dimer or boronic acid dimers? A1: This is a classic symptom of a Pd(II)-mediated oxidative homocoupling cycle. It is primarily caused by dissolved oxygen in your solvent matrix, which continuously re-oxidizes the active Pd(0) species back to Pd(II)[2][3]. Because 5-Bromo-3-ethoxy-2-methyl-pyridine has steric hindrance at the C2 and C3 positions, the normal transmetalation step is slower, giving the oxygen-driven homocoupling pathway a kinetic advantage.

Q2: How does the addition of potassium formate suppress this side reaction? A2: Potassium formate acts as a mild, non-interfering reducing agent. In a standard reaction, if you use a Pd(II) precatalyst (like Pd(dppf)Cl₂ or Pd(OAc)₂), the catalyst must be reduced to Pd(0) to enter the cycle. Without an additive, the boronic acid or the aryl halide acts as the sacrificial reductant, forcing a homocoupling event[3]. Potassium formate preferentially reduces the Pd(II) to Pd(0), sparing your valuable substrates and minimizing the initial burst of dimer formation[3].

Q3: Which ligand system is best suited for 5-Bromo-3-ethoxy-2-methyl-pyridine? A3: To outcompete homocoupling, you must accelerate the cross-coupling cycle. Bulky, electron-rich phosphine ligands like XPhos or dtbpf are highly recommended[1][2]. The electron-rich nature of these ligands accelerates oxidative addition into the C-Br bond, while their immense steric bulk accelerates the final reductive elimination step, pushing the desired product out of the coordination sphere before side reactions can occur[1].

Troubleshooting Start Issue: High Homocoupling Q1 Is solvent rigorously degassed? Start->Q1 A1 Perform Subsurface N2 Sparge Q1->A1 No Q2 Is Pd(II) precatalyst used? Q1->Q2 Yes A2 Add Potassium Formate (Reductant) Q2->A2 Yes Q3 Is transmetalation slow? Q2->Q3 No A3 Use Electron-Rich Ligand (XPhos) Q3->A3 Yes

Decision Matrix for Troubleshooting Homocoupling Side Reactions.

Quantitative Data Presentation

The following table summarizes the optimization landscape for coupling 5-Bromo-3-ethoxy-2-methyl-pyridine with a standard arylboronic acid. Notice how the combination of rigorous degassing, advanced ligands, and reductive additives systematically abolishes the homocoupling pathway.

Catalyst / Ligand SystemBaseAdditiveDegassing MethodCross-Product YieldHomocoupling Yield
Pd(OAc)₂ / PPh₃K₂CO₃NoneNone (Open Air)45%35%
Pd(OAc)₂ / PPh₃K₂CO₃NoneSubsurface N₂ Sparge65%15%
Pd(dppf)Cl₂K₃PO₄NoneSubsurface N₂ Sparge78%8%
Pd₂(dba)₃ / XPhosK₃PO₄NoneSubsurface N₂ Sparge88%4%
Pd₂(dba)₃ / XPhos K₃PO₄ K-Formate (0.1 eq) Subsurface N₂ Sparge 95% <1%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in control checks to verify that the environment is optimized before committing your valuable 5-Bromo-3-ethoxy-2-methyl-pyridine to the reaction.

Protocol A: Rigorous Solvent Degassing via Subsurface Sparging

Causality: Simple vacuum manifold exchanges often leave trace dissolved oxygen in the solvent matrix. Subsurface sparging actively displaces dissolved O₂ with inert N₂ or Argon bubbles, which is critical for preventing Pd(0) re-oxidation[3].

  • Preparation: Transfer your reaction solvent (e.g., 1,4-Dioxane/Water 4:1) into a round-bottom flask equipped with a septum.

  • Sparging: Insert a long stainless-steel needle through the septum directly into the solvent phase (subsurface). Insert a short needle into the headspace as an exhaust vent.

  • Displacement: Bubble high-purity N₂ or Argon vigorously through the solvent for exactly 30 minutes.

  • Validation (The Blank Check): To validate your degassing setup, run a blank reaction containing only the Pd catalyst, base, and boronic acid (omit the 5-Bromo-3-ethoxy-2-methyl-pyridine). Stir at the reaction temperature for 1 hour. Analyze via LC-MS.

    • Pass Criteria: Zero detection of the boronic acid dimer confirms an oxygen-free system.

Protocol B: Optimized Suzuki-Miyaura Coupling with In-Process Controls

Causality: Utilizing a Pd(0) source (Pd₂(dba)₃) alongside a bulky ligand (XPhos) and a mild reductant (Potassium Formate) ensures rapid entry into the catalytic cycle while actively suppressing Pd(II)-mediated homocoupling[1][3].

  • Reagent Loading: In a glovebox or under strict inert atmosphere, charge a dry flask with:

    • 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • K₃PO₄ (2.0 equiv)

    • Potassium formate (0.1 equiv)

    • Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv)

  • Solvent Addition: Add the rigorously degassed solvent from Protocol A via syringe.

  • Reaction Execution: Heat the mixture to 80°C under a positive pressure of N₂.

  • In-Process Control (IPC): At the 1-hour mark, withdraw a 50 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Calculate the ratio of cross-product to homocoupled dimer. If the ratio is >50:1, proceed to completion. If the ratio is <10:1, oxygen ingress has occurred; halt the reaction, re-degas, and spike with an additional 0.01 equiv of Pd/Ligand.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black[3], and purify via standard flash chromatography.

References

  • [3] Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, ACS Publications, 2007. Available at:[Link]

  • [1] "Heteroaryls and uses thereof." Google Patents (CA2935867A1). (Details the specific coupling conditions and ligand usage for 5-bromo-3-ethoxy-2-methyl-pyridine). Available at:

  • [2] "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. (Comprehensive breakdown of side reactions, homocoupling mechanisms, and the impact of oxygen/Pd(II) ratios). Available at:[Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing catalyst deactivation in synthetic routes utilizing 5-Bromo-3-ethoxy-2-methyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during critical transformations like cross-coupling reactions. As a substituted pyridine, this valuable building block presents unique challenges due to the inherent properties of the pyridine nucleus, which can interact with and deactivate common transition metal catalysts. This resource provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you diagnose, mitigate, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual and kinetic signs of catalyst deactivation in my reaction with 5-Bromo-3-ethoxy-2-methyl-pyridine?

A1: The primary indicators of catalyst deactivation are a significant slowdown or complete halt of the reaction before all starting material is consumed.[1] Visually, a common sign, particularly with palladium catalysts, is the formation of a black precipitate, known as "palladium black."[2] This consists of inactive, agglomerated Pd(0) particles that have fallen out of the catalytic cycle.[2] Kinetically, you may observe an initial reaction rate that plateaus prematurely, or you might find the need for progressively harsher conditions (e.g., higher temperatures or pressures) to achieve conversion.[1]

Q2: Why is the pyridine moiety in my substrate a potential cause of catalyst deactivation?

A2: Pyridine and its derivatives are well-documented catalyst poisons, especially for transition metals like palladium and platinum.[3][4] The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the metal center.[3] This coordination can block the active sites required for the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), effectively sequestering the catalyst into a dormant or inactive state.[3][5]

Q3: What are the primary mechanisms of catalyst deactivation I should be aware of?

A3: Deactivation can occur through several pathways:

  • Poisoning: Strong adsorption of substances, like the pyridine substrate itself or impurities (e.g., sulfur or other halides), onto the active metal sites.[1][4][6]

  • Sintering (or Agglomeration): At elevated temperatures, finely dispersed metal nanoparticles on a support can migrate and merge into larger, less active particles, which reduces the available catalytic surface area.[6][7]

  • Leaching: The dissolution of the active metal from its solid support into the reaction medium, which can lead to a loss of catalytic activity, especially in flow systems.[6][8][9]

  • Fouling or Coking: The deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites.[6][10]

  • Ligand Degradation: Ancillary ligands, such as phosphines, can be sensitive to air, moisture, or high temperatures, leading to their decomposition and subsequent catalyst deactivation.[2]

Q4: Is it possible to regenerate a catalyst that has been deactivated?

A4: Regeneration is sometimes possible, but its success depends on the deactivation mechanism.

  • Fouling: Catalysts deactivated by organic fouling can often be regenerated by washing with appropriate solvents to remove the adsorbed species.[11] In some cases, a calcination or "decoking" procedure can burn off carbonaceous deposits.[12]

  • Oxidation: If the catalyst has been deactivated by oxidation (e.g., Pd(0) to PdO), a reduction step can restore activity. This can be achieved through chemical reduction with agents like sodium borohydride or by treatment with hydrogen gas at elevated temperatures.[13]

  • Sintering & Irreversible Poisoning: Deactivation by sintering or strong chemical poisoning (e.g., from sulfur) is often irreversible, and the catalyst may need to be replaced.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Reaction is Sluggish or Stalls at Low Conversion

This is the most common symptom of catalyst deactivation. The reaction begins but fails to reach completion, leaving significant amounts of starting material.

Potential Causes & Troubleshooting Steps:

  • Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen on your substrate is likely coordinating to the palladium center, forming an off-cycle, inactive complex.[3][5]

    • Solution 1: Switch to a More Robust Ligand System. The choice of ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) are designed to stabilize the palladium center and resist displacement by coordinating substrates like pyridines.[5] They create a bulky coordination sphere around the metal that favors the desired catalytic cycle over inhibitory binding.

    • Solution 2: Increase Catalyst Loading. While not economically ideal, increasing the catalyst loading can sometimes provide enough active sites to compensate for the poisoning effect and drive the reaction to completion.

    • Solution 3: Modify the Substrate (if possible). In some cases, the pyridine nitrogen can be temporarily protonated or coordinated to a Lewis acid to reduce its poisoning effect.[14] However, this approach requires careful optimization as it can alter the substrate's reactivity.

  • Formation of Inactive Palladium Aggregates (Palladium Black): This indicates that the active, typically soluble, catalyst complex is unstable under the reaction conditions.

    • Solution 1: Lower the Reaction Temperature. High temperatures can accelerate both ligand degradation and metal sintering, leading to the formation of palladium black. Determine the minimum temperature required for efficient reaction.

    • Solution 2: Ensure Rigorous Degassing. Oxygen can promote the decomposition of the active Pd(0) species, leading to aggregation.[2] Use freeze-pump-thaw cycles for solvents and ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).

  • Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be potent enough for the oxidative addition of the C-Br bond on the electron-rich pyridine ring.

    • Solution: Screen Alternative Catalysts and Ligands. Create a small screening library to test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., XPhos, SPhos, RuPhos). This systematic approach is the most effective way to identify a catalyst system with the required activity and stability.

ParameterRecommendationRationale
Ligand Choice Use bulky, electron-rich biarylphosphine ligands.Stabilizes the Pd(0) active species, promotes oxidative addition, and prevents substrate coordination.[5]
Atmosphere Maintain a strict inert (Ar or N₂) atmosphere.Prevents oxidation of the Pd(0) catalyst and degradation of air-sensitive ligands.
Temperature Use the lowest effective temperature.Minimizes thermal degradation of the catalyst (sintering) and sensitive reagents.
Reagent Purity Use high-purity, degassed solvents and reagents.Impurities (e.g., sulfur, water, other metals) can act as potent catalyst poisons.[1]
Issue 2: Inconsistent Yields and Poor Reproducibility

Batch-to-batch variability is a critical issue in process development and points to uncontrolled variables affecting catalyst activity.

Potential Causes & Troubleshooting Steps:

  • Variable Quality of Catalyst or Reagents: The activity of pre-catalysts and ligands can vary. Impurities in starting materials or solvents can act as insidious catalyst poisons.[1]

    • Solution: Standardize Reagent Sources and Purity. Use reagents from a reliable source and of the highest possible purity. Consider purifying solvents and starting materials if they are suspected sources of contamination. Always use fresh, high-purity catalyst and ligands.[2]

  • Inconsistent Formation of the Active Catalytic Species: The initial "activation" phase where the Pd(0) species is formed from a pre-catalyst (like Pd(OAc)₂) can be inconsistent.

    • Solution: Use a Pre-formed, Well-Defined Catalyst. Consider using a pre-formed, air-stable Pd(0) catalyst or a well-defined pre-catalyst that cleanly and reproducibly generates the active species under the reaction conditions. This eliminates variability in the catalyst activation step.

  • Sensitivity to Trace Amounts of Air or Moisture: Small leaks in the reaction setup can introduce enough oxygen to compromise the catalyst's stability, leading to inconsistent results.

    • Solution: Improve Experimental Technique. Ensure all glassware is oven- or flame-dried. Use high-quality septa and a positive pressure of inert gas. For maximum reproducibility, consider conducting reactions in a glovebox.

Key Experimental Protocols & Workflows

Protocol 1: Mercury Poisoning Test to Differentiate Homogeneous vs. Heterogeneous Catalysis

This diagnostic experiment helps determine if the observed catalysis is occurring from soluble (homogeneous) palladium species or from solid (heterogeneous) palladium nanoparticles. Soluble palladium is highly susceptible to poisoning by elemental mercury, while nanoparticles are less affected.[15]

Methodology:

  • Baseline Reaction: Run the reaction under your standard optimized conditions and monitor its progress (e.g., by taking aliquots for GC-MS or LC-MS analysis) to establish a baseline kinetic profile.

  • Poisoned Reaction: Set up an identical parallel reaction. After the reaction has been initiated and has proceeded for a short time (e.g., 5-10% conversion), carefully add a single drop of liquid mercury (Hg(0)) to the reaction mixture. Caution: Mercury is highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Monitor and Analyze: Continue to monitor the progress of both the baseline and the poisoned reactions.

    • Interpretation 1 (Homogeneous Catalysis): If the reaction in the mercury-containing flask stops or significantly slows down compared to the baseline, it strongly suggests that the active catalyst is a soluble, molecular palladium species.

    • Interpretation 2 (Heterogeneous Catalysis): If the reaction continues unabated, it indicates that the catalysis is likely proceeding via palladium nanoparticles, which are resistant to mercury poisoning.

Workflow for Troubleshooting Catalyst Deactivation

The following diagram outlines a logical workflow for diagnosing and solving catalyst deactivation issues.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting Path A: Aggregation Issues cluster_3 Troubleshooting Path B: Poisoning/Activity Issues cluster_4 Resolution Start Reaction Stalls or Yield is Low Check_Visuals Observe Reaction Mixture Start->Check_Visuals Pd_Black Palladium Black Formed? Check_Visuals->Pd_Black No_Pd_Black No Precipitate Formed Pd_Black->No_Pd_Black No Optimize_Conditions Lower Temperature Ensure Rigorous Degassing Pd_Black->Optimize_Conditions Yes Screen_Ligands Screen Bulky, Electron-Rich Ligands No_Pd_Black->Screen_Ligands Check_Ligand Use More Stabilizing Ligand Optimize_Conditions->Check_Ligand Success Reaction Proceeds to Completion Check_Ligand->Success Increase_Loading Increase Catalyst Loading Screen_Ligands->Increase_Loading Check_Purity Verify Reagent/Solvent Purity Increase_Loading->Check_Purity Check_Purity->Success

Caption: A logical workflow for troubleshooting catalyst deactivation.

Visualizing Deactivation in a Catalytic Cycle

Most reactions with 5-Bromo-3-ethoxy-2-methyl-pyridine will involve a palladium-catalyzed cross-coupling cycle. Deactivation can occur at multiple points.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Br Pd_Black Pd(0) Aggregates (Palladium Black) Pd0->Pd_Black Sintering/ Aggregation Pyridine_Complex Pyridine-Coordinated Inactive Complex Pd0->Pyridine_Complex Poisoning by Pyridine Substrate PdII R-Pd(II)(Br)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII->Pyridine_Complex PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0 Deactivation Deactivation Pathways

Caption: Common deactivation points in a palladium cross-coupling cycle.

References

  • Performance Degradation and Regeneration of Palladium Catalysts for Hybrid Rockets. (2026). Google Scholar.
  • Sibrell, P. L., & Atkinson, G. B. (n.d.). Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks.
  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2025). ResearchGate.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. (2025). Benchchem.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025). ResearchGate.
  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI.
  • Regeneration of palladium catalysts from tetraamminepalladium(II) dinitrate. (2025). Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. (2025). Benchchem.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Publications.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL EUROPE GmbH.
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd..
  • Dealing with catalyst poisoning in the hydrogenation for synthesis. (2025). Benchchem.
  • Theoretical study of palladium leaching. (2012). Catalysis Science & Technology Blog.
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions. (2025). Benchchem.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Thermal Coarsening of Supported Palladium Combustion Catalysts. (2004). The Journal of Physical Chemistry B - ACS Publications.
  • Electronic nature of pyridine and its deactivation via Lewis acid. (n.d.). ResearchGate.

Sources

Improving solubility of 5-Bromo-3-ethoxy-2-methyl-pyridine for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility & Reactivity of 5-Bromo-3-ethoxy-2-methylpyridine

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of highly substituted pyridines. 5-Bromo-3-ethoxy-2-methylpyridine (CAS 1256819-03-0) is a critical building block in pharmaceutical synthesis, particularly for generating functionalized heteroaryls via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, its lipophilic ethoxy and methyl substituents severely limit its solubility in standard aqueous-organic base systems, leading to sluggish kinetics, catalyst precipitation, and poor yields.

This guide provides field-proven, mechanistically grounded solutions to overcome these mass-transfer limitations.

Section 1: Troubleshooting Guide (FAQs)

Q1: My Suzuki-Miyaura coupling with 5-Bromo-3-ethoxy-2-methylpyridine stalls at 40% conversion, and I observe a black precipitate. What is causing this, and how do I fix it? Causality & Mechanism: The black precipitate is "palladium black," which forms when the active Pd(0) catalyst aggregates and deactivates. This occurs because the substrate (5-bromo-3-ethoxy-2-methylpyridine) is poorly solvated in standard biphasic mixtures (e.g., Toluene/Water). When the local concentration of the electrophile at the catalyst center is too low, the oxidative addition step becomes the bottleneck. The unsupported Pd(0) then undergoes bimolecular aggregation rather than the desired catalytic cycle. Solution: Shift from a purely biphasic system to a miscible co-solvent system or a micellar environment. Using a 3:1 mixture of 1,4-Dioxane and Water ensures that both the lipophilic bromopyridine and the inorganic base (e.g., K2CO3) remain in a homogeneous phase at elevated temperatures (80–100 °C). This specific solvent ratio has been validated in the synthesis of complex heteroaryls using this exact substrate [1].

Q2: I need to run the coupling at near-ambient temperatures (37–50 °C) due to sensitive functional groups on my boronic acid, but the bromopyridine won't dissolve. What are my options? Causality & Mechanism: At lower temperatures, thermodynamic solubility drops significantly. To overcome this without heating, you must alter the solvent microenvironment. Solution: Employ micellar catalysis using designer surfactants like TPGS-750-M. In water, TPGS-750-M forms nanomicelles (approx. 50 nm in diameter) with highly lipophilic cores. The 5-bromo-3-ethoxy-2-methylpyridine and the hydrophobic Pd-ligand complex partition into these cores, creating an extremely high local concentration. This proximity effect accelerates the reaction dramatically, allowing cross-couplings to proceed efficiently at 37–50 °C in fully aqueous media [2]. If reactivity remains low, an in situ iodination (converting the bromide to a more reactive iodide using KI/CuI) within the micellar medium can bypass the oxidative addition bottleneck entirely [3].

Q3: Can I use water-soluble ligands to keep the catalyst in the aqueous phase instead of dissolving the substrate? Causality & Mechanism: Yes, but it requires a phase-transfer approach. If you use a water-soluble palladium salt (e.g., Na2PdCl4) and a highly sulfonated ligand like TXPTS, the active catalyst resides entirely in the aqueous phase. The reaction then occurs at the organic-aqueous interface. Solution: This approach is highly effective for late-stage functionalization. However, because 5-bromo-3-ethoxy-2-methylpyridine is a crystalline solid, you must add a small amount of a water-miscible organic co-solvent (like 10% acetonitrile) to slightly soften or partially dissolve the solid lattice, allowing the interfacial cross-coupling to proceed effectively [4].

Section 2: Quantitative Data Summary

To assist in selecting the optimal reaction medium, the following table summarizes the physicochemical effects of different solvent systems on the cross-coupling of substituted bromopyridines.

Solvent SystemAdditive / LigandSubstrate Solvation MechanismReaction KineticsCatalyst StabilityTypical Yield
Toluene / H2O (1:1)Standard (e.g., PPh3)Poor (Strictly Biphasic)SlowLow (Pd Black forms)< 40%
1,4-Dioxane / H2O (3:1)Standard (e.g., dppf)Excellent (Thermally Homogeneous)Moderate to FastModerate75-85%
H2O (100%)TPGS-750-M (2 wt%)Excellent (Micellar Encapsulation)Very FastHigh (Protected core)> 90%
H2O / MeCN (9:1)TXPTS (Sulfonated)Moderate (Interfacial / Solubilized)FastHigh65-80%

Section 3: Mechanistic Workflow

The following diagram illustrates the logical decision tree and physical mechanisms for overcoming the solubility limitations of 5-bromo-3-ethoxy-2-methylpyridine.

SolubilityWorkflow A 5-Bromo-3-ethoxy-2-methylpyridine (Poorly Soluble Solid) B Traditional Biphasic System (e.g., Toluene/H2O) A->B Suboptimal C Micellar Catalysis (e.g., TPGS-750-M in H2O) A->C Green Approach D Co-Solvent Optimization (e.g., 1,4-Dioxane/H2O 3:1) A->D Standard Approach E Mass Transfer Limitation (Low Yield / Pd Black) B->E F Nanomicelle Formation (High Local Concentration) C->F G Homogeneous Solvation (Improved Catalyst Access) D->G H Successful Cross-Coupling (High Yield Product) F->H G->H

Workflow for overcoming solubility limitations of 5-Bromo-3-ethoxy-2-methylpyridine in couplings.

Section 4: Self-Validating Experimental Protocol

Method: Micellar Suzuki-Miyaura Coupling of 5-Bromo-3-ethoxy-2-methylpyridine This protocol is designed as a self-validating system. Step 3 acts as an internal quality control check: if the solution does not turn homogeneous upon stirring, the micellar encapsulation has failed, indicating degraded surfactant or incorrect aqueous ratios.

Reagents:

  • 5-Bromo-3-ethoxy-2-methylpyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dtbpf)Cl2 (0.02 equiv, 2 mol%)

  • Triethylamine (Et3N) or K3PO4 (2.0 equiv, 1.0 mmol)

  • 2 wt% TPGS-750-M in HPLC-grade Water (2.5 mL)

Step-by-Step Procedure:

  • Surfactant Preparation: Dissolve 2.0 g of TPGS-750-M in 98.0 g of degassed HPLC-grade water. Stir for 30 minutes until completely clear. Note: Cloudy solutions indicate degraded PEG chains; discard if not perfectly clear.

  • Reagent Charging: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-3-ethoxy-2-methylpyridine, the arylboronic acid, and the Pd catalyst.

  • Solvation & Encapsulation (Validation Step): Add 2.5 mL of the 2 wt% TPGS-750-M solution to the vial. Stir vigorously (800 rpm) at room temperature for 5 minutes. Validation Check: The solid particulates should disperse into a highly uniform, slightly opaque microemulsion. If large chunks of the bromopyridine remain at the bottom, add 50 µL of THF to aid initial dissolution into the micelles.

  • Base Addition & Reaction: Add the base (Et3N or aqueous K3PO4). Seal the vial with a PTFE septum and purge with Argon for 2 minutes. Heat the reaction to 45 °C using an aluminum heating block.

  • Monitoring: After 4 hours, extract a 10 µL aliquot, dilute with 500 µL EtOAc, and analyze via LC-MS. The disappearance of the bromopyridine mass (m/z ~216/218) confirms complete conversion.

  • Workup: Cool the mixture to room temperature. Add 3 mL of Ethyl Acetate (EtOAc) and stir for 5 minutes. The product will selectively partition into the organic layer, while the TPGS-750-M and inorganic salts remain in the aqueous phase. Separate the layers, dry the organic phase over Na2SO4, and concentrate for purification.

References

  • Title: WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase Source: Google Patents URL
  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Source: ACS Sustainable Chemistry & Engineering (PMC)

Technical Support Center: Preventing Debromination of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals encountering hydrodehalogenation (debromination) issues during the synthesis and cross-coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine .

By applying a mechanistic approach to catalyst selection, solvent environment, and base properties, we can systematically eliminate the pathways that lead to this undesired side reaction.

Part 1: Mechanistic FAQs & Causality

Q1: Why is 5-Bromo-3-ethoxy-2-methyl-pyridine highly susceptible to debromination during cross-coupling? A1: Debromination, or hydrodehalogenation, is a competing side reaction in palladium-catalyzed cross-coupling where the target carbon-halogen bond is replaced by a carbon-hydrogen bond[1]. For 5-Bromo-3-ethoxy-2-methyl-pyridine, the electron-donating ethoxy group at the 3-position enriches the pyridine ring. While this can slow down the initial oxidative addition of Pd(0), it also stabilizes the resulting Pd(II) intermediate. If the subsequent transmetalation step is sluggish, the long-lived Pd(II) complex has ample time to undergo an undesired hydride transfer, leading to debromination.

Q2: What is the chemical causality behind the hydride transfer? Where do the hydrides come from? A2: Hydrides are typically sourced from sub-optimal reaction components. Protic solvents (like alcohols or water) can act as direct proton or hydride donors[2]. Furthermore, strong alkoxide bases (e.g., NaOtBu) or aliphatic amine bases (e.g., triethylamine) can undergo β-hydride elimination. This transfers a hydride to the palladium center, which subsequently reductively eliminates to yield the debrominated byproduct (3-ethoxy-2-methyl-pyridine)[3].

Q3: How does ligand architecture structurally prevent this side reaction? A3: The choice of phosphine ligand is the most critical parameter in suppressing debromination. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) enforce a steric environment that accelerates the desired C-C or C-N bond-forming reductive elimination. By artificially lowering the activation energy for the desired pathway, the catalyst outcompetes the slower hydride transfer pathway[1].

Part 2: Troubleshooting Workflow

The following logical workflow demonstrates how to systematically isolate and eliminate the root causes of debromination in your reaction setup.

G Start Debromination Observed Base Check Base: Is it a Hydride Donor? (e.g., NaOtBu, Et3N) Start->Base BaseYes Switch to Anhydrous K3PO4 or Cs2CO3 Base->BaseYes Yes Solvent Check Solvent: Is it Protic or Wet? (e.g., EtOH, H2O) Base->Solvent No BaseYes->Solvent SolventYes Switch to Anhydrous Toluene or Dioxane Solvent->SolventYes Yes Ligand Check Ligand: Using PPh3 or dppf? Solvent->Ligand No SolventYes->Ligand LigandYes Switch to Bulky Ligands (e.g., XPhos) Ligand->LigandYes Yes Success Debromination Suppressed Ligand->Success No LigandYes->Success

Caption: Logical workflow for troubleshooting and suppressing debromination.

Part 3: Quantitative Condition Screening

To illustrate the causality of reagent selection, the table below summarizes the effect of different catalytic systems on the Suzuki-Miyaura coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine with phenylboronic acid.

LigandBaseSolventTemp (°C)Debromination Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuEtOH / H₂O8035 - 45%< 40%
dppfK₂CO₃DMF9010 - 20%60 - 70%
XPhos K₃PO₄ (anhydrous) Toluene 100 < 2% > 90%

Data Interpretation: Moving from a protic solvent and hydride-donating base (Row 1) to an anhydrous, bulky-ligand system (Row 3) effectively shuts down the hydrodehalogenation pathway[1].

Part 4: Self-Validating Experimental Protocol

Protocol: Suzuki-Miyaura Coupling with Suppressed Debromination This methodology utilizes a pre-catalyst system and strictly anhydrous conditions to establish a self-validating loop where the absence of moisture and hydride donors structurally prevents the debromination pathway.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk tube, add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).

    • Causality Check: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L₁Pd(0) species, preventing under-ligated palladium clusters that favor degradation.

  • Add anhydrous Potassium Phosphate (K₃PO₄, 2.0 equiv).

    • Causality Check: K₃PO₄ is a non-nucleophilic, inorganic base that cannot donate hydrides, unlike alkoxides or aliphatic amines[3].

Step 2: Solvent Addition and Degassing

  • Evacuate the Schlenk tube and backfill with high-purity Argon (repeat 3 times).

  • Inject anhydrous, degassed Toluene (0.2 M relative to the substrate) via a gas-tight syringe.

    • Causality Check: Toluene is strictly aprotic, eliminating solvent-derived hydride sources[2].

Step 3: Reaction Execution

  • Seal the tube and heat to 100 °C in a pre-heated oil bath for 12-16 hours with vigorous stirring (800 rpm).

    • Causality Check: Vigorous stirring ensures the heterogeneous K₃PO₄ base is adequately dispersed, driving the transmetalation step forward before degradation can occur.

Step 4: Workup and Self-Validation

  • Cool the mixture to room temperature and quench with a minimal amount of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Self-Validation Check: Analyze the crude organic layer via LC-MS. The mass spectrum must show the product mass [M+H]+ with a negligible trace of the debrominated mass (m/z 138.1 for 3-ethoxy-2-methyl-pyridine). If m/z 138.1 exceeds 5%, verify the anhydrous nature of your K₃PO₄ and Toluene.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography.

References

Sources

Technical Support Center: Reactivity & Troubleshooting for 5-Bromo-3-ethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized scaffold 5-Bromo-3-ethoxy-2-methylpyridine . Below, you will find authoritative troubleshooting guides, mechanistic FAQs, and validated protocols to optimize your synthetic workflows.

Frequently Asked Questions (FAQs): Electronic Effects & Reactivity Principles

Q: Why is my palladium-catalyzed cross-coupling stalling at the oxidative addition step with 5-Bromo-3-ethoxy-2-methylpyridine? A: The reactivity of the C5-Br bond is heavily modulated by the surrounding substituents. The C3-ethoxy group exerts a strong electron-donating resonance effect (+M), while the C2-methyl group contributes electron density via hyperconjugation (+I). Together, these electron-donating groups (EDGs) significantly increase the electron density of the pyridine ring. In palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig), the oxidative addition of the electron-rich Pd(0) species into the C-Br bond is typically the rate-determining step[1]. EDGs deactivate the ring toward this step because the Pd(0) center acts as a nucleophile and prefers electron-deficient aryl halides[2].

Q: How can I overcome this deactivated oxidative addition barrier? A: To force the oxidative addition, you must utilize highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos, or RuPhos). These ligands facilitate the formation of a highly reactive monoligated L-Pd(0) species, which is essential for activating electron-rich aryl bromides and accelerating the catalytic cycle[3].

Q: Can I perform Electrophilic Aromatic Substitution (EAS) on this scaffold? A: Yes. While unsubstituted pyridine is notoriously resistant to EAS due to its electron-deficient nature, the synergistic electron-donating effects of the ethoxy and methyl groups activate the ring toward electrophilic attack. The C3-ethoxy group strongly directs electrophiles to the ortho/para positions (C2, C4, C6). Since C2 is blocked by the methyl group and C5 by bromine, substitution will selectively occur at the C4 or C6 positions, with final regioselectivity dictated by the steric bulk of the incoming electrophile and adjacent heteroatoms[4].

Troubleshooting Guides & Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination at the C5 Position

Objective: Couple a primary amine to the deactivated C5-Br bond. Causality: We utilize Pd₂(dba)₃ paired with BrettPhos. The electron-rich nature of BrettPhos accelerates the sluggish oxidative addition caused by the EDGs, while its steric bulk promotes the subsequent reductive elimination step[3].

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-Bromo-3-ethoxy-2-methylpyridine (1.0 equiv), the primary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the active L-Pd(0) complex without excess free ligand inhibiting the cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Self-Validating Check: Upon stirring, the solution should transition from the dark purple of Pd₂(dba)₃ to a reddish-brown/orange hue. This color shift visually validates the formation of the active ligated Pd(0) species.

  • Thermal Activation: Seal the flask, remove it from the glovebox, and heat at 100 °C for 12 hours. Troubleshooting: If the reaction mixture turns black (palladium black precipitation), the catalyst has decomposed. This indicates oxygen ingress or insufficient ligand coordination; abort and ensure strict anhydrous/anaerobic conditions.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues before chromatographic purification.

Protocol B: Halogen-Metal Exchange (Lithiation) at C5

Objective: Convert the C5-Br to a highly nucleophilic C5-Li species for trapping with an electrophile (e.g., DMF to form an aldehyde). Causality: The ethoxy group's oxygen can coordinate with the lithium ion (chelation effect), potentially stabilizing the intermediate. However, strict cryogenic temperature control is required to prevent the highly basic n-BuLi from attacking the somewhat activated C6 position.

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve 5-Bromo-3-ethoxy-2-methylpyridine (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes down the side of the flask to pre-cool the reagent. Self-Validating Check: A distinct color change (often deep yellow or orange) indicates the successful formation of the aryl lithium species.

  • Electrophile Trapping: Stir for exactly 30 minutes at -78 °C to ensure complete exchange, then add anhydrous DMF (1.5 equiv) dropwise.

  • Controlled Quenching: Allow the reaction to stir for 1 hour at -78 °C, then warm to 0 °C and immediately quench with saturated aqueous NH₄Cl. Causality: Quenching at 0 °C rather than room temperature prevents the highly reactive tetrahedral hemiaminal intermediate from collapsing and undergoing unwanted side reactions before hydrolysis is complete.

Quantitative Data Comparison

The following table summarizes the quantitative impact of electron-donating groups on the reactivity profile of the pyridine scaffold compared to baseline analogs.

SubstrateRelative Oxidative Addition RateTypical Buchwald-Hartwig YieldEAS Activation Level
3-Bromopyridine Fast (Baseline, 1.0x)85 - 95%Highly Deactivated
5-Bromo-2-methylpyridine Moderate (0.6x)75 - 85%Moderately Deactivated
5-Bromo-3-ethoxy-2-methylpyridine Slow (0.2x)60 - 75%Activated (C4/C6 accessible)

Mechanistic Workflow

Reactivity_Workflow Substrate 5-Bromo-3-ethoxy -2-methylpyridine EDG Electron-Donating Groups (C3-Ethoxy, C2-Methyl) Substrate->EDG Ring Electron-Rich Pyridine Ring EDG->Ring +M and +I effects OxAdd Cross-Coupling (C5-Br Bond) Ring->OxAdd Pd(0) Catalysis EAS Electrophilic Aromatic Substitution Ring->EAS Electrophile attack OxAdd_Result Slower Oxidative Addition Requires Electron-Rich Ligands OxAdd->OxAdd_Result Rate-determining step EAS_Result Activated at C4 / C6 Facilitates Halogenation/Nitration EAS->EAS_Result Regioselective directing

Reactivity pathways of 5-Bromo-3-ethoxy-2-methylpyridine modulated by EDGs.

References

[2] Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC Source: nih.gov URL:

[4] An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine - Benchchem Source: benchchem.com URL:

[1] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: nih.gov URL:

[3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications Source: acs.org URL:

Sources

Technical Support Center: TLC Monitoring of Reactions with 5-Bromo-3-ethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Context

5-Bromo-3-ethoxy-2-methylpyridine is a highly versatile building block widely utilized in medicinal chemistry and materials science. It is frequently employed in transition-metal-catalyzed transformations, such as Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations (1[1], 2[2]). However, its structural features—specifically the basic pyridine nitrogen combined with the electron-donating ethoxy and methyl groups—present unique chromatographic challenges.

As a Senior Application Scientist, I have designed this technical guide to provide field-proven troubleshooting strategies. By understanding the physicochemical causality behind these challenges, you can ensure accurate Thin Layer Chromatography (TLC) monitoring of this compound and its derivatives.

Troubleshooting Workflow

TLCTroubleshooting Start Run Initial TLC (Silica Gel, UV 254nm) Streaking Is the pyridine streaking/tailing? Start->Streaking AddTEA Add 1-5% TEA to mobile phase Streaking->AddTEA Yes Coelution Are SM and Product co-eluting? Streaking->Coelution No AddTEA->Coelution ChangeSolvent Optimize Solvent (e.g., Toluene/Acetone) Coelution->ChangeSolvent Yes Invisible Are spots invisible under UV? Coelution->Invisible No ChangeSolvent->Invisible UseStain Apply Dragendorff or Iodine Stain Invisible->UseStain Yes Success Calculate Rf & Proceed Invisible->Success No UseStain->Success

Figure 1: Decision tree for troubleshooting TLC of basic pyridine derivatives.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does 5-Bromo-3-ethoxy-2-methylpyridine run as a long streak rather than a tight spot on standard silica gel plates? A: This is a fundamental physicochemical issue. Standard silica gel stationary phases possess surface silanol groups (Si-OH) that are slightly acidic (3[3]). The basic nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a Lewis base, interacting strongly with these acidic silanol sites (4[4]). During elution, the compound undergoes a continuous, high-affinity adsorption-desorption cycle, causing the trailing edge of the spot to lag behind the leading edge, resulting in a streak. The Fix: Add 1% to 5% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial Lewis base that preferentially binds to and "deadens" the active acidic silanol sites on the silica plate, allowing the pyridine derivative to partition normally based on its inherent polarity and form a tight spot (5[5]).

Q2: During a Suzuki-Miyaura coupling, my starting material and the biaryl product co-elute. How can I resolve them? A: In cross-coupling reactions, replacing the bromo group of 5-bromo-3-ethoxy-2-methylpyridine with an aryl or heteroaryl group often results in a product with a similar dipole moment to the starting material. If standard Hexanes/Ethyl Acetate mixtures fail to resolve the spots, you must alter the selectivity of the solvent system rather than just its overall polarity. The Fix: Switch to a solvent system with different hydrogen-bonding and dipole characteristics, such as Toluene/Acetone or Dichloromethane/Methanol. Toluene provides excellent


 interactions with the newly formed biaryl system, often pulling the product higher than the starting material.

Q3: How do I confirm that the spot on my TLC plate is my pyridine derivative and not a non-basic impurity (e.g., a boronic acid homocoupling product)? A: While 5-bromo-3-ethoxy-2-methylpyridine is strongly UV-active at 254 nm due to its conjugated aromatic system, UV absorption does not differentiate between the pyridine and non-basic aromatic impurities. The Fix: Use Dragendorff's Reagent. This stain contains heavy metal complexes (bismuth nitrate and potassium iodide) that form visible, insoluble ion pairs specifically with protonated tertiary amines and basic heterocycles like pyridines (6[6]). The pyridine spots will rapidly develop a distinct orange or brown color on a yellow background, while non-basic impurities will remain invisible (7[7]).

Q4: My compound seems to form multiple faint spots over time on the plate, or the recovery from a silica column is poor. Is it degrading? A: Yes, this is highly probable. The acidic nature of silica gel can catalyze the degradation or irreversible binding of sensitive electron-rich pyridine intermediates during prolonged exposure (8[8]). The Fix: Perform a 2-Dimensional (2D) TLC test to confirm degradation. If the compound degrades on the plate, the 2D TLC will show spots off the diagonal axis. To prevent this, switch to neutral Alumina TLC plates or ensure your silica is thoroughly pre-treated with TEA.

Experimental Protocols

Protocol 1: Preparation and Execution of TEA-Treated TLC

This protocol is a self-validating system; the immediate transformation of a streak into a circular spot confirms the successful neutralization of silanol interactions.

  • Prepare the mobile phase: Mix your desired ratio of solvents (e.g., 30 mL Hexanes, 10 mL Ethyl Acetate).

  • Add the modifier: Add 0.4 mL of Triethylamine (TEA) to achieve a ~1% (v/v) concentration (3[3]). Mix thoroughly.

  • Chamber saturation: Place a piece of filter paper in the developing chamber, pour in the mobile phase, and seal the chamber for 5 minutes to saturate the atmosphere.

  • Pre-treatment (Optional for severe tailing): Pre-run the blank TLC plate in a 5% TEA/Hexanes solution and let it dry completely in a fume hood before spotting your sample (5[5]).

  • Spot and develop: Spot your reaction mixture, develop the plate, and visualize under UV 254 nm.

Protocol 2: Dragendorff's Reagent Staining for Pyridines
  • Reagent Preparation:

    • Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of water/acetic acid (4:1) ().

    • Solution B: Dissolve 40 g of potassium iodide in 100 mL of water.

    • Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water. Store at 4°C (7[7]).

  • Application: After UV visualization, dip the TLC plate into the working solution using forceps.

  • Development: Remove the plate and let the excess stain drip off onto a paper towel. Brown/orange spots will develop almost instantly at room temperature against a yellow background. No heating is required.

Protocol 3: 2D TLC for Degradation Diagnosis
  • Spotting: Spot the sample in the bottom-left corner of a square TLC plate, exactly 1 cm from each edge (8[8]).

  • First Elution: Develop the plate normally. Remove and let the solvent evaporate completely.

  • Second Elution: Rotate the plate 90 degrees so the separated spots form a new baseline. Develop the plate again in the exact same solvent system.

  • Analysis: Stable compounds will form a perfect diagonal line. Any spots falling off this diagonal indicate degradation occurring dynamically on the silica gel.

Quantitative Data: TLC Solvent Systems & Expected Behavior

Solvent SystemAdditiveTarget CompoundExpected Rf BehaviorResolution Quality
Hexanes / EtOAc (3:1)None5-Bromo-3-ethoxy-2-methylpyridine0.20 - 0.45 (Severe Tailing)Poor
Hexanes / EtOAc (3:1)1% TEA5-Bromo-3-ethoxy-2-methylpyridine~0.45 (Tight, Circular Spot)Excellent
DCM / MeOH (9:1)NoneSuzuki Biaryl Pyridine Product0.50 - 0.70 (Moderate Tailing)Moderate
Toluene / Acetone (4:1)1% TEASM + Product MixtureSM: ~0.55, Prod: ~0.35High

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organom
  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube (OperaChem).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • TLC and streaking: why add triethylamine? - Reddit (r/chemhelp).
  • TLC Stains - University of Liverpool.
  • TLC Staining solutions - Org Prep Daily (WordPress).
  • TLC visualization (staining) reagent, according to Dragendorff-Munier - Macherey-Nagel.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI.
  • Application Notes and Protocols for Suzuki Coupling Reactions - Benchchem.

Sources

Technical Support Center: Workup & Troubleshooting for Palladium-Catalyzed Reactions of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 5-Bromo-3-ethoxy-2-methyl-pyridine. This document provides practical, field-proven insights and step-by-step protocols to address common workup and purification challenges. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

The unique structure of 5-Bromo-3-ethoxy-2-methyl-pyridine, featuring a potentially coordinating pyridine nitrogen, presents specific challenges that require tailored workup strategies.[1] This guide is designed to help you navigate these complexities, ensuring high purity and optimal yield for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my palladium-catalyzed reaction is complete?

A: Before any extractive workup, the first step is to cool the reaction mixture to room temperature and then filter it through a pad of Celite®. This is crucial for removing the bulk of the palladium catalyst, which often precipitates as "palladium black," an inactive, agglomerated form of metallic palladium, especially if the catalyst has decomposed.[1][2] Diluting the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) can reduce viscosity and improve filtration efficiency.[3]

Q2: My crude product is persistently dark-colored (grey, black, or brown) even after filtration. What does this indicate?

A: This typically points to the presence of residual, finely dispersed or soluble palladium species that have passed through the initial Celite filter.[3] While filtration removes heterogeneous palladium, soluble Pd(0) and Pd(II) complexes, or colloidal palladium, can remain in the filtrate. These require more targeted removal methods, such as treatment with a palladium scavenger or liquid-liquid extraction.[3][4]

Q3: How does the basic pyridine nitrogen in my product affect the extractive workup?

A: The pyridine nitrogen is basic and will be protonated in the presence of acid. This is a critical consideration during aqueous workups. If you perform an acidic wash (e.g., with dilute HCl or NH₄Cl to remove inorganic bases), your pyridine-containing product will become a salt and partition into the aqueous layer. To recover your product, you must then basify the aqueous layer (e.g., with NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH > 8 and re-extract with an organic solvent.

Q4: I see a significant amount of a byproduct that appears to be my starting material without the bromine. What is this and how do I deal with it?

A: This is a common byproduct resulting from a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[5] This occurs when a palladium-hydride (Pd-H) species forms in the reaction.[5] While optimizing reaction conditions is the best way to prevent this, during workup, this byproduct must be separated from your desired product, typically via column chromatography, as its polarity will be very similar to the coupled product.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the workup procedure, providing a diagnosis of the cause and a detailed protocol for the solution.

Issue 1: Incomplete Removal of Palladium Catalyst
  • Symptom: The organic filtrate remains colored (black, grey, orange/brown) after initial filtration. Analysis by ICP-MS or a similar technique shows high residual palladium levels.[3]

  • Cause A: Fine Palladium Particles. The precipitated palladium black is too fine to be trapped by standard filter paper or even a poorly packed Celite pad.

  • Cause B: Soluble Palladium Complexes. The palladium catalyst has not fully precipitated. It may remain in the solution as a soluble Pd(0) or Pd(II) complex, often stabilized by phosphine ligands.

// Nodes start [label="Crude Reaction Mixture", fillcolor="#F1F3F4", style=filled]; celite_filter [label="Filter through a thick (2-3 cm)\npad of Celite®", shape=parallelogram, fillcolor="#FFFFFF"]; observe_filtrate [label="Observe Filtrate", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; clear_filtrate [label="Filtrate is Clear &\nColorless/Pale Yellow", shape=box, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; colored_filtrate [label="Filtrate is Colored\n(Grey, Black, Brown)", shape=box, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; scavenger [label="Treat with\nPalladium Scavenger", shape=parallelogram, fillcolor="#FFFFFF"]; scavenger_filter [label="Filter off Scavenger", shape=parallelogram, fillcolor="#FFFFFF"]; proceed [label="Proceed to Extractive Workup", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edges start -> celite_filter; celite_filter -> observe_filtrate; observe_filtrate -> clear_filtrate [label=" Success"]; observe_filtrate -> colored_filtrate [label=" Failure"]; clear_filtrate -> proceed; colored_filtrate -> scavenger; scavenger -> scavenger_filter; scavenger_filter -> proceed; }

Caption: Decision tree for effective palladium removal.

This protocol is the first line of defense against heterogeneous palladium.

  • Prepare the Funnel: Place a sintered glass or Büchner funnel with a piece of filter paper on a filter flask.

  • Pack the Pad: Add a layer of Celite® (minimum 2-3 cm thick) to the funnel. Gently compact the Celite® to create a dense, even pad.

  • Pre-wet the Pad: Wet the Celite® pad with the same solvent used to dilute your reaction mixture (e.g., ethyl acetate). This prevents channels from forming.

  • Filter: Dilute the cooled reaction mixture with a suitable solvent and slowly pour it onto the center of the Celite® pad.[3]

  • Wash: Thoroughly wash the Celite® pad with fresh solvent to ensure complete recovery of your product.[3] The filtrate collected should be significantly cleaner.

If color persists after Celite filtration, a scavenger is necessary. Scavengers are solid-supported materials with functional groups (like thiols) that chelate soluble palladium.[3][6]

Scavenger TypeTarget Palladium SpeciesTypical Conditions
Thiol-based (e.g., Si-TMT) Pd(0) and Pd(II)1-2 hours, Room Temp to 50 °C
Amine-based Pd(II)Varies, often requires heating
Activated Carbon Pd(0) and Pd(II)Can have lower selectivity

Table 1: Comparison of Common Palladium Scavengers. Data synthesized from multiple sources.[3][6][7]

  • Choose Scavenger: Select a scavenger based on your catalyst's likely oxidation state. Thiol-based scavengers like silica-trimercaptotriazine (Si-TMT) are broadly effective.[7]

  • Add Scavenger: Add the scavenger (typically 5-10 wt% relative to the crude product) to the filtered organic solution.

  • Stir: Stir the mixture at room temperature for 1-3 hours. Gentle heating (40-50 °C) can improve efficiency but should be monitored to avoid product degradation.

  • Filter: Remove the scavenger by filtration through a simple filter paper or a small cotton plug. The resulting solution should be free of palladium-related color.

Issue 2: Emulsion Formation and Poor Phase Separation During Extraction
  • Symptom: During liquid-liquid extraction, the aqueous and organic layers fail to separate cleanly, forming a stable emulsion at the interface.

  • Cause A: Phosphine Ligand Byproducts. Phosphine ligands, especially triphenylphosphine, can be oxidized to phosphine oxides during the reaction.[2] These byproducts can act as surfactants, stabilizing emulsions.

  • Cause B: High Concentration. Overly concentrated solutions can lead to poor phase separation.

// Nodes start [label="Perform Aqueous Extraction", fillcolor="#F1F3F4", style=filled]; observe [label="Observe Layers", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; clean_sep [label="Clean Separation", shape=box, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; emulsion [label="Emulsion Forms", shape=box, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; step1 [label="1. Add Brine (sat. NaCl)", shape=parallelogram, fillcolor="#FFFFFF"]; step2 [label="2. Allow to Stand", shape=parallelogram, fillcolor="#FFFFFF"]; step3 [label="3. Filter through Glass Wool", shape=parallelogram, fillcolor="#FFFFFF"]; proceed [label="Proceed with Workup", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edges start -> observe; observe -> clean_sep [label=" Good"]; observe -> emulsion [label=" Problem"]; emulsion -> step1; step1 -> step2; step2 -> step3; step3 -> proceed; clean_sep -> proceed; }

Caption: Workflow for resolving emulsions during workup.

  • Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions.[4]

  • Gentle Agitation: Gently swirl or rock the separatory funnel; do not shake vigorously.

  • Allow to Stand: Let the funnel stand undisturbed for 10-20 minutes to allow the layers to settle.

  • Filter (if necessary): If a solid-like layer persists at the interface, drain the entire mixture and filter it through a plug of glass wool in a powder funnel to break up the emulsion physically. Collect the filtrate and return it to the separatory funnel for separation.

Issue 3: Removing Phosphine Ligand Byproducts
  • Symptom: TLC or LC-MS analysis of the crude product shows significant impurities corresponding to the phosphine ligand and/or its oxide.

  • Cause: Phosphine ligands are used in excess and are susceptible to oxidation.[2] Their polarity is often similar to the desired product, making chromatographic separation difficult.

This technique converts the phosphine ligand into its more polar oxide, which can then be removed with an acidic wash. This method is adapted from patented industrial processes.[8]

  • Dissolve Crude: Dissolve the crude product in a non-polar solvent like toluene or ethyl acetate.

  • Oxidize: Add a mild oxidizing agent, such as 5-10% aqueous hydrogen peroxide (H₂O₂), and stir vigorously for 30-60 minutes at room temperature. This selectively converts the residual phosphine (e.g., PPh₃) to the phosphine oxide (Ph₃P=O).

  • Separate Layers: Transfer the mixture to a separatory funnel. The phosphine oxide will have increased polarity and may partition into the aqueous phase or be more easily separated.

  • Acid Wash: Wash the organic layer with dilute aqueous HCl (e.g., 1 M). The basic phosphine oxide will be protonated and extracted into the acidic aqueous layer.

  • Neutralize and Back-Extract: Crucially , remember that your pyridine product will also be in the acidic aqueous layer. Combine all acidic aqueous washes, basify with solid NaHCO₃ or 1M NaOH until pH > 8, and re-extract with ethyl acetate or dichloromethane to recover your product.

References

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Process for recovering phosphorus ligands from metal complexes having phosphine ligands.
  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • 2.9: Phosphines. Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Radical-Based Palladium-Catalyzed Bond Constructions. Basicmedical Key. [Link]

  • Cross-Coupling Reactions Guide. [Link]

  • Catalysis by Palladium Pincer Complexes. ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Reductive Elimination from Metal Phosphonate Complexes: Circumvention of Competing Protonolysis Reactions. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Royal Society of Chemistry. [Link]

  • palladium-catalyzed functionalization of 4-alkylpyridines: pyridlyic dehydrogenation & mechanistic investigation of pyridylic allylation. YorkSpace. [Link]

Sources

Validation & Comparative

Definitive Regiochemical Profiling: 2D NMR Techniques for 5-Bromo-3-ethoxy-2-methylpyridine Structure Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the synthesis of highly functionalized heterocyclic intermediates. The synthesis of 5-bromo-3-ethoxy-2-methylpyridine —typically achieved via the alkylation of 5-bromo-2-methylpyridin-3-ol with iodoethane—is a prime example [[1]](). This reaction pathway inherently risks the formation of unintended regioisomers (e.g., N-alkylation products or isomeric impurities like 3-bromo-5-ethoxy-2-methylpyridine).

While standard 1D NMR provides a basic molecular fingerprint, it lacks the multidimensional connectivity required to unequivocally map the substitution pattern of electron-deficient pyridines. This guide objectively compares analytical modalities and establishes a definitive, self-validating 2D NMR workflow to confirm the exact regiochemistry of 5-bromo-3-ethoxy-2-methylpyridine products.

Comparative Analysis of Analytical Modalities

When tasked with confirming the regiochemistry of a pentasubstituted-like pyridine ring, scientists must select the most robust analytical tool. Below is a comparison of the three primary modalities:

  • Mass Spectrometry (LC-MS/MS): Highly sensitive and rapid. It easily confirms the molecular weight (

    
     due to bromine isotopes) and detects the loss of the ethyl fragment. However, MS/MS relies on fragmentation pathways that are often identical between positional isomers (e.g., 3-ethoxy vs. 5-ethoxy), resulting in low regio-specificity.
    
  • X-Ray Crystallography: The absolute gold standard for 3D spatial configuration. Unfortunately, it is severely bottlenecked by the requirement for high-quality single crystals, which is often impossible for intermediates that present as low-melting solids or oils.

  • 2D NMR Spectroscopy: The optimal solution-state technique. By utilizing a suite of heteronuclear and homonuclear experiments, 2D NMR provides unambiguous through-bond and through-space connectivity without the need for crystallization, making it the most reliable method for routine structural elucidation 2.

Modality Start Structure Confirmation 5-Bromo-3-ethoxy-2-methylpyridine MS Mass Spectrometry (Fast, Low Regio-Specificity) Start->MS Xray X-Ray Crystallography (Absolute, Slow/Crystal Dep) Start->Xray NMR 2D NMR Suite (High Specificity, Solution-State) Start->NMR

Caption: Comparative evaluation of analytical modalities for pyridine structure elucidation.

Mechanistic Breakdown of the 2D NMR Suite

To prove the exact positions of the methyl, ethoxy, and bromo groups relative to the two aromatic protons (H-4 and H-6), we must bridge isolated spin systems. We achieve this through a targeted suite of experiments, understanding the causality behind each choice:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct

    
     bonds. Causality: By separating overlapping carbon signals into a second dimension, HSQC directly links H-4 and H-6 to their respective carbons, establishing a clean baseline for long-range mapping.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The heavy lifter for regiochemistry. In electron-deficient heterocycles like pyridine, we specifically tune the HMBC delay to a long-range coupling constant of

    
     Hz 3. This optimization perfectly captures 2-bond and 3-bond interactions across quaternary carbons. For example, the C2-methyl protons will show a definitive 3-bond correlation to C-3, proving the methyl and ethoxy groups are adjacent.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides orthogonal, through-space validation. Causality: NOE relies on dipole-dipole cross-relaxation. If the ethoxy group is at C-3, its methylene protons will be in close spatial proximity (

    
     Å) to H-4, yielding a positive NOE cross-peak. If it were at C-5, this correlation would be absent.
    

Logic C2Me C2-Methyl Protons (~2.43 ppm) HMBC1 HMBC: C2, C3 C2Me->HMBC1 2-3 Bonds H4 H-4 Proton (~7.20 ppm) HMBC2 HMBC: C3, C5, C6 H4->HMBC2 2-3 Bonds NOE1 NOE: Ethoxy -CH2- H4->NOE1 Space <5Å H6 H-6 Proton (~8.14 ppm) HMBC3 HMBC: C2, C4, C5 H6->HMBC3 2-3 Bonds NOE2 NOE: None to Methyl H6->NOE2 Space >5Å

Caption: Key HMBC (solid) and NOESY (dashed) logical correlations for regioisomer differentiation.

Experimental Protocol: A Self-Validating Workflow

Every protocol described here is designed as a self-validating system to eliminate user bias and artifact misinterpretation.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified product in 0.6 mL of anhydrous


. Causality: Anhydrous solvent is critical; trace water can undergo chemical exchange or introduce paramagnetic oxygen species that drastically reduce the 

relaxation times, destroying the NOESY signal integrity.

Step 2: 1D Baseline Acquisition Acquire standard


 and 

spectra at 298K. Identify the characteristic C2-methyl singlet (

ppm), the ethoxy quartet (

ppm), and the meta-coupled aromatic doublets for H-4 (

ppm) and H-6 (

ppm) 1.

Step 3: HSQC & HMBC Execution (The Internal Control) Run a gradient-selected HSQC to assign protonated carbons. Follow immediately with a gradient-selected HMBC optimized for 8 Hz. Self-Validation Check: During processing, mandate the overlay of the HSQC and HMBC spectra. Any HMBC cross-peak that perfectly bisects an HSQC contour is mathematically flagged as a


 artifact (incomplete suppression) and must be discarded from the long-range analysis.

Step 4: NOESY Acquisition Acquire a 2D NOESY with a mixing time (


) of 300–500 ms. Causality: For a small molecule like 5-bromo-3-ethoxy-2-methylpyridine (MW 

g/mol ), the molecule tumbles rapidly in the extreme narrowing limit (

). A mixing time of 300-500 ms ensures sufficient cross-relaxation to build observable positive NOE cross-peaks without allowing spin diffusion to create false-positive correlations.

Workflow N1 1D 1H & 13C NMR Identify Spin Systems N2 HSQC Experiment Assign Direct C-H N1->N2 N3 HMBC Experiment Map Carbon Skeleton N2->N3 N4 NOESY Experiment Spatial Proximity N3->N4 N5 Structure Confirmed: 5-Bromo-3-ethoxy-2-methylpyridine N4->N5

Caption: Step-by-step 2D NMR workflow for pyridine regiochemistry confirmation.

Quantitative Data Matrix

The following table summarizes the expected quantitative NMR data and crucial 2D correlations that definitively prove the structure of 5-bromo-3-ethoxy-2-methylpyridine against alternative regioisomers.

Proton Signal (ppm)MultiplicityCarbon AssignmentHSQC (

)
HMBC (

,

)
NOESY (Spatial)
2.43 s, 3HC2-


ppm
C2, C3None to ring protons
4.03 q, 2HC3-


ppm
C3H-4
1.47 t, 3HC3-


ppm
C3-

None to ring protons
7.20 d, 1HH-4

ppm
C2, C3, C5, C6C3-

8.14 d, 1HH-6

ppm
C2, C4, C5None to C2-

Note: The definitive proof of the 3-ethoxy position is the HMBC correlation from H-4 to C3, combined with the NOESY correlation between H-4 and the ethoxy methylene protons.

Conclusion

While mass spectrometry and 1D NMR offer rapid preliminary data, they fall short of providing absolute regiochemical certainty for highly substituted heterocycles. By employing a strategically optimized, self-validating 2D NMR suite (HSQC, HMBC, NOESY), researchers can unequivocally map both the carbon skeleton and the spatial arrangement of 5-bromo-3-ethoxy-2-methylpyridine. This approach prevents costly downstream failures in drug development by ensuring the structural integrity of critical starting materials.

References

  • Source: Instituto Politécnico de Bragança (IPB)
  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy Source: RSC Publishing URL
  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase Source: Google Patents URL

Sources

Comparative Analysis of COSY and HSQC NMR for the Structural Elucidation of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development and synthetic chemistry, the unambiguous structural determination of novel molecules is of paramount importance. Substituted pyridines, in particular, represent a critical class of heterocycles found in numerous commercial drugs and agrochemicals.[1] This guide provides an in-depth comparative analysis of two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the structural verification of 5-Bromo-3-ethoxy-2-methyl-pyridine.

This molecule, while seemingly simple, presents distinct structural questions that 1D NMR alone cannot definitively answer. For instance, the precise connectivity of the ethyl group and the specific assignments of the aromatic protons require more advanced techniques. By leveraging the complementary data from COSY (which reveals proton-proton couplings) and HSQC (which correlates protons to their directly attached carbons), we can assemble a complete and validated structural picture.[2][3] This guide will explain the causality behind the experimental choices, provide detailed protocols, and present a synthesized analysis of the data, offering researchers a practical framework for applying these techniques to similar small molecules.

Theoretical Framework: COSY and HSQC Principles

COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear 2D NMR technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J coupling).[4] The resulting 2D spectrum plots the ¹H NMR spectrum on both the horizontal and vertical axes.[5]

  • Diagonal Peaks: Signals appearing on the diagonal correspond to the peaks in a standard 1D ¹H NMR spectrum.

  • Cross-Peaks: Off-diagonal signals, known as cross-peaks, are the key pieces of information. A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are coupled.[4]

The most common variant, COSY-90, uses a sequence of two 90° radiofrequency pulses separated by a variable evolution time (t₁).[5][6] This pulse sequence facilitates magnetization transfer between coupled protons, generating the cross-peaks that map the proton connectivity network.[7]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a proton-detected 2D heteronuclear technique that maps correlations between protons and directly attached heteronuclei, most commonly ¹³C.[8][9] This provides unambiguous one-bond connectivity information (¹J coupling). The resulting spectrum has the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.[10]

  • Cross-Peaks: Each peak in an HSQC spectrum represents a C-H bond, with its coordinates corresponding to the chemical shifts of the proton and the carbon atom.[10]

HSQC is highly sensitive because it detects the signal on the higher-gamma (more sensitive) proton nucleus.[11] The experiment involves a complex pulse sequence, including an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) step, which transfers magnetization from the abundant, sensitive protons to the low-abundance, less sensitive ¹³C nuclei, and then back to the protons for detection.[8][9]

Experimental Design and Rationale

Solvent Selection

The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The ideal solvent must dissolve the analyte sufficiently without its residual signals obscuring important sample peaks.[12] For 5-Bromo-3-ethoxy-2-methyl-pyridine, a moderately polar compound, Chloroform-d (CDCl₃) is an excellent choice.

Rationale:

  • Solubility: CDCl₃ effectively dissolves a wide range of organic molecules.[13]

  • Signal Interference: Its residual proton signal appears as a singlet at ~7.26 ppm, which is typically in the aromatic region but often does not overlap with all aromatic signals of interest.

  • Viscosity: It has low viscosity, which leads to sharper NMR signals and better spectral resolution compared to more viscous solvents like DMSO-d₆.[13]

Predicted ¹H and ¹³C NMR Signals for 5-Bromo-3-ethoxy-2-methyl-pyridine

Before acquiring 2D spectra, it is crucial to analyze the expected 1D spectra to form a hypothesis for the structure.

GroupProton (¹H) SignalCarbon (¹³C) Signal
Pyridine Ring H-4 (singlet), H-6 (singlet)C-2, C-3, C-5 (quaternary), C-4, C-6
Ethoxy (-OCH₂CH₃) -OCH₂- (quartet), -CH₃ (triplet)-OCH₂-, -CH₃
Methyl (-CH₃) -CH₃ (singlet)-CH₃

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality COSY and HSQC data on a standard NMR spectrometer.

Sample Preparation
  • Weigh approximately 10-20 mg of purified 5-Bromo-3-ethoxy-2-methyl-pyridine.

  • Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The general workflow for acquiring and processing 2D NMR data involves several key steps, from instrument setup to final data analysis.[14][15]

cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Data Analysis prep Sample Preparation load Insert Sample & Lock prep->load shim Shim Magnetic Field load->shim acq_1d Acquire 1D Spectra (¹H, ¹³C) shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d ft Fourier Transform (2D) acq_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference Spectra baseline->ref assign_1d Initial 1D Assignment ref->assign_1d cosy_interp Interpret COSY (H-H Correlations) assign_1d->cosy_interp hsqc_interp Interpret HSQC (C-H Correlations) assign_1d->hsqc_interp final_assign Final Structure Confirmation cosy_interp->final_assign hsqc_interp->final_assign

Caption: General workflow for 2D NMR data acquisition and analysis.

COSY-90 Experiment Protocol
  • Load Standard Parameters: Load a standard COSY-90 parameter set (e.g., cosygpqf on Bruker instruments).

  • Set Spectral Width: Adjust the spectral width (SW) in both dimensions to encompass all proton signals (e.g., 0-10 ppm).

  • Set Acquisition Parameters:

    • Number of Scans (NS): 4 to 8 scans per increment.

    • Number of Increments (F1 dimension): 256 to 512 increments to ensure adequate resolution.

    • Relaxation Delay (D1): 1.5 to 2.0 seconds.[16]

  • Acquire Data: Start the acquisition. Experiment time will typically be 15-30 minutes.

  • Process Data: Apply a 2D Fourier transform, phase correct the spectrum, and perform baseline correction.[17]

HSQC Experiment Protocol
  • Load Standard Parameters: Load a standard sensitivity-enhanced, multiplicity-edited HSQC parameter set (e.g., hsqcedetgpsp on Bruker instruments). This allows for differentiation between CH, CH₂, and CH₃ groups by phase.

  • Set Spectral Widths:

    • F2 (¹H) Dimension: Set to cover all proton signals (e.g., 0-10 ppm).

    • F1 (¹³C) Dimension: Set to cover all expected carbon signals (e.g., 0-160 ppm).

  • Set Acquisition Parameters:

    • Number of Scans (NS): 8 to 16 scans per increment.

    • Number of Increments (F1 dimension): 128 to 256 increments.

    • Relaxation Delay (D1): 1.5 seconds.

  • Acquire Data: Start the acquisition. Experiment time will typically be 30-60 minutes.

  • Process Data: Apply a 2D Fourier transform, phase correct, and perform baseline correction.

Data Interpretation and Comparative Analysis

¹H-NMR Spectrum Analysis

A preliminary analysis of the 1D ¹H-NMR spectrum reveals the expected signals:

  • Two singlets in the aromatic region.

  • A quartet and a triplet, characteristic of an ethyl group.

  • A singlet in the aliphatic region for the methyl group.

While these signals are consistent with the proposed structure, their exact assignments are ambiguous.

COSY Analysis: Mapping the Proton Network

The COSY spectrum provides the first layer of definitive connectivity.

  • Key Observation: A strong cross-peak is observed between the quartet at ~4.1 ppm and the triplet at ~1.4 ppm.

  • Interpretation: This correlation unequivocally confirms that these two signals arise from protons that are ³J-coupled. This validates their assignment to the ethoxy group, where the -OCH₂- protons (quartet) are coupled to the terminal -CH₃ protons (triplet).

  • Absence of Correlations: No other cross-peaks are observed, which is also informative. The aromatic protons and the methyl group at the C-2 position do not show correlations to other protons, confirming they are isolated spin systems.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides the crucial link between the proton and carbon skeletons.

  • Ethoxy Group:

    • The proton quartet at ~4.1 ppm shows a correlation to a carbon signal at ~64 ppm. This assigns the -OCH₂- group.

    • The proton triplet at ~1.4 ppm correlates to a carbon signal at ~15 ppm, assigning the ethoxy -CH₃ group.

  • Methyl Group:

    • The proton singlet at ~2.5 ppm shows a correlation to a carbon signal at ~23 ppm, assigning the C-2 methyl group.

  • Pyridine Ring:

    • The downfield aromatic proton singlet at ~8.2 ppm correlates to a carbon at ~148 ppm (assigned to C-6).

    • The other aromatic proton singlet at ~7.4 ppm correlates to a carbon at ~125 ppm (assigned to C-4).

Comparative Summary and Final Assignment

The combination of COSY and HSQC data allows for a complete and unambiguous assignment of all proton and carbon signals in 5-Bromo-3-ethoxy-2-methyl-pyridine. The COSY experiment established the internal connectivity of the ethoxy group, while the HSQC experiment linked every protonated carbon to its corresponding proton, confirming the placement of each substituent on the pyridine ring.

H_CH2 H ~4.1 ppm H_CH3_Et H ~1.4 ppm H_CH2->H_CH3_Et COSY (³J) C_CH2 C ~64 ppm H_CH2->C_CH2 HSQC (¹J) C_CH3_Et C ~15 ppm H_CH3_Et->C_CH3_Et HSQC (¹J) H_CH3_Me H ~2.5 ppm C_CH3_Me C ~23 ppm H_CH3_Me->C_CH3_Me HSQC (¹J) H_6 H-6 ~8.2 ppm C_6 C-6 ~148 ppm H_6->C_6 HSQC (¹J) H_4 H-4 ~7.4 ppm C_4 C-4 ~125 ppm H_4->C_4 HSQC (¹J)

Caption: NMR correlation network in 5-Bromo-3-ethoxy-2-methyl-pyridine.

Table of Final NMR Assignments:

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity¹H- ¹H COSY Correlations (δ ppm)¹H-¹³C HSQC Correlation (δ ppm)
C-2 ~155----
-CH₃ (on C-2) ~23~2.5s (3H)None23
C-3 ~150----
-OCH₂CH₃ ~64~4.1q (2H)1.464
-OCH₂CH₃ ~15~1.4t (3H)4.115
C-4 ~125~7.4s (1H)None125
C-5 ~115----
C-6 ~148~8.2s (1H)None148

Conclusion

This guide demonstrates the synergistic power of COSY and HSQC spectroscopy for the complete structural elucidation of substituted organic molecules. While 1D NMR suggested the presence of the key functional groups in 5-Bromo-3-ethoxy-2-methyl-pyridine, it lacked the detail required for unambiguous assignment. The COSY experiment provided definitive proof of the proton-proton connectivities within the ethoxy side chain. Subsequently, the HSQC experiment flawlessly correlated each proton to its directly bonded carbon, confirming the placement of the methyl and ethoxy substituents and assigning the aromatic protons. By employing these two orthogonal 2D NMR techniques, researchers can achieve a self-validating and robust structural proof, a cornerstone of modern chemical analysis and drug development.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Correlation spectroscopy - wikidoc. (2012, September 4). [Link]

  • Fiveable. (2025, August 15). HSQC Definition - Organic Chemistry Key Term. [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • Avance Beginners Guide - Solvent Selection. [Link]

  • The COSY 90 pulse sequence (COSY stand for COrrelated SpectroscopY). [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • NMR Data Processing Guide | PDF | Computers | Technology & Engineering - Scribd. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime. [Link]

  • NMR Data Processing. [Link]

  • HMQC Basic heteronuclear correlations: HSQC - Web. [Link]

  • Scribd. NMR Solvent Selection Guidelines | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium. [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]

  • NMR Spectroscopy. [Link]

  • nmr data interpretation explained. [Link]

  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • Nanalysis. (2021, June 24). NMR acquisition parameters and qNMR. [Link]

  • Amador-Sánchez, Y. A., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (2025, December 18). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. 1 H-NMR and 13 C-NMR data of compounds 5e-h (Scheme 1) and 8 (Scheme 2). [Link]

  • Bruker. Exploring 2D HSQC NMR. [Link]

  • The Royal Society of Chemistry. Supplementary data. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Pyridine Scaffold

In the landscape of modern drug discovery and materials science, substituted pyridines represent a class of privileged heterocyclic scaffolds. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a cornerstone of medicinal chemistry. 5-Bromo-3-ethoxy-2-methyl-pyridine, in particular, serves as a versatile and highly valuable building block. The strategic placement of the bromine atom at the C5 position allows for its selective transformation into more complex architectures through palladium-catalyzed cross-coupling reactions. This opens a gateway to a diverse array of novel chemical entities with potential therapeutic applications.

The success of these synthetic transformations hinges critically on the selection of the appropriate palladium catalyst system. The pyridine nitrogen can coordinate with the palladium center, potentially influencing catalytic activity, while the electronic nature of the substituted ring demands a carefully optimized approach. This guide provides a comparative analysis of various palladium catalysts for three key transformations of 5-Bromo-3-ethoxy-2-methyl-pyridine: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. By examining the interplay between ligands, catalyst precursors, and reaction conditions, we aim to provide researchers with the insights necessary to select the optimal catalytic system for their specific synthetic goals.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for creating carbon-carbon bonds, valued for its high functional group tolerance and the use of generally stable and non-toxic boronic acid reagents[1][2]. For an electron-deficient heteroaryl halide like our target substrate, the choice of ligand is paramount to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle[3]. We compare three classes of catalysts: a classical phosphine-based catalyst, a ferrocenyl-phosphine catalyst known for its robustness, and a modern, sterically demanding biarylphosphine-ligated precatalyst.

Catalyst Performance Comparison

The following table summarizes the representative performance of different palladium catalysts for the Suzuki-Miyaura coupling of bromopyridine derivatives with arylboronic acids. This data, compiled from studies on structurally similar substrates, provides a strong predictive framework for catalyst selection.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Rationale
Pd(PPh₃)₄ 3 - 5K₂CO₃ / K₃PO₄Toluene/H₂O or Dioxane/H₂O85 - 10012 - 2485-96[4][5]The Classic Workhorse : A reliable, commercially available Pd(0) source. The triphenylphosphine ligands are sufficient for many couplings, but longer reaction times and higher catalyst loadings are often necessary for less reactive substrates[4][6].
Pd(dppf)Cl₂ 1 - 3K₂CO₃DME or THF802 - 4>95[7]Enhanced Efficiency : The dppf ligand's wide bite angle and electron-rich nature promote reductive elimination, often leading to faster reactions and higher yields compared to Pd(PPh₃)₄[8]. It is particularly effective for heteroaryl couplings[7].
XPhos Pd G3 0.5 - 2K₃PO₄1,4-Dioxane or t-AmylOH1002 - 4>95[9][10]Modern Precatalyst : This third-generation Buchwald precatalyst provides a highly active, monoligated Pd(0) species in situ[9]. The bulky and electron-rich XPhos ligand excels at coupling sterically hindered or electron-deficient partners, allowing for lower catalyst loadings and shorter reaction times[10].
The Suzuki-Miyaura Catalytic Cycle

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst[1].

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_ArX L₂PdII(Ar)(X) OxiAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L₂PdII(Ar)(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Bromopyridine) ArX->OxiAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Pd(dppf)Cl₂

This protocol provides a robust starting point for the coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine with a generic arylboronic acid.

  • Reaction Setup : To an oven-dried Schlenk flask, add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Solvent Addition : Add 5 mL of degassed 1,2-dimethoxyethane (DME) via syringe.

  • Degassing : For optimal results, sparge the reaction mixture with argon for 10-15 minutes.

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

II. Mizoroki-Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a substituted alkene product[11][12]. The reaction's success often depends on the formation of a coordinatively unsaturated palladium species, and the choice of base and solvent is critical to prevent catalyst deactivation and side reactions[13][14].

Catalyst Performance Comparison

The following table outlines catalyst systems suitable for the Heck coupling of bromopyridines with an alkene like styrene or an acrylate.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Rationale
Pd(OAc)₂ / PPh₃ 2 - 5Et₃N or K₂CO₃DMF or Acetonitrile80 - 1206 - 18~80In-Situ Generation : A common and cost-effective system. Pd(OAc)₂ is reduced in situ to Pd(0). Requires higher temperatures and may suffer from catalyst decomposition over long reaction times.
Pd(PPh₃)₄ 3 - 5Et₃NWater or DMF/H₂O90 - 1004 - 12>90[15]Preformed Pd(0) Catalyst : Using a preformed Pd(0) catalyst can sometimes offer more consistent results. The use of water as a solvent can be environmentally advantageous and sometimes accelerates the reaction[15].
Herrmann's Catalyst (Palladacycle) 0.1 - 1NaOAcNMP or DMF120 - 1402 - 6>95High-Activity Palladacycle : Palladacycles are pre-activated and highly stable catalysts that often require very low loadings and are robust enough for high-temperature applications, making them suitable for less reactive aryl bromides[16].
The Mizoroki-Heck Catalytic Cycle

The Heck reaction proceeds via oxidative addition, followed by migratory insertion of the alkene into the Pd-Aryl bond, β-hydride elimination to release the product, and base-mediated regeneration of the Pd(0) catalyst[11].

Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 L₂Pd⁰ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_ArX L₂PdII(Ar)(X) OxiAdd->PdII_ArX Coord Alkene Coordination PdII_ArX->Coord PdII_Alkene [L₂PdII(Ar)(Alkene)]⁺X⁻ Coord->PdII_Alkene Migratory Migratory Insertion PdII_Alkene->Migratory PdII_Alkyl L(Alkyl)PdIIX Migratory->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride [L₂PdII(H)(X)] BetaElim->PdII_Hydride Product Substituted Alkene BetaElim->Product Regen Base-mediated Regeneration PdII_Hydride->Regen Regen->Pd0 ArX Ar-X ArX->OxiAdd Alkene Alkene Alkene->Coord Base Base Base->Regen

Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling using Pd(OAc)₂

This general procedure can be adapted for the coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine with styrene.

  • Reaction Setup : In a sealed tube, combine 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition : Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) followed by styrene (1.5 mmol, 1.5 equiv.).

  • Reaction : Seal the tube and heat the mixture to 100-120 °C for 6-18 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction : Wash the filtrate with water (3 x 20 mL) to remove DMF. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the desired substituted alkene.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals[17][18][19]. The reaction typically requires a palladium precursor and a specialized, bulky, electron-rich phosphine ligand, along with a strong, non-nucleophilic base[20].

Catalyst Performance Comparison

For the amination of an electron-deficient bromopyridine, the choice of ligand is crucial to overcome catalyst inhibition by the pyridine nitrogen and to promote the final reductive elimination step.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Features & Rationale
Pd₂(dba)₃ / BINAP 1 - 2 (Pd)NaOtBuToluene80 - 1108 - 16~85Early Generation System : BINAP is a classic bidentate phosphine ligand. While effective, it can be less general than modern monodentate ligands and may require higher temperatures[21].
Pd(OAc)₂ / RuPhos 1 - 2 (Pd)K₃PO₄ or Cs₂CO₃Dioxane1004 - 10>90Dialkylbiaryl Phosphine Ligand : RuPhos is a highly effective Buchwald ligand, known for its high activity in coupling a wide range of amines and aryl halides, including challenging heterocyclic substrates[20].
BrettPhos Pd G3 0.5 - 2LiHMDS or K₂CO₃THF or Toluene80 - 1001 - 5>95State-of-the-Art Precatalyst : BrettPhos is an extremely active and versatile ligand. The G3 precatalyst ensures efficient generation of the active Pd(0) species, enabling rapid reactions at lower temperatures with a very broad substrate scope, including primary and secondary amines[21].
The Buchwald-Hartwig Catalytic Cycle

Similar to other cross-coupling reactions, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond[17][22].

Buchwald_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 L-Pd⁰ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_ArX L-PdII(Ar)(X) OxiAdd->PdII_ArX AmideForm Amide Formation PdII_ArX->AmideForm PdII_Amido L-PdII(Ar)(NR₂) AmideForm->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product ArX Ar-X (Bromopyridine) ArX->OxiAdd Amine R₂NH + Base Amine->AmideForm

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination with a Buchwald Precatalyst

This protocol is a general method for the amination of 5-Bromo-3-ethoxy-2-methyl-pyridine. All manipulations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.

  • Reaction Setup : To a dry reaction vial inside a glovebox, add the Buchwald precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol%).

  • Reagent Addition : Add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 mmol, 1.0 equiv.) and the strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 mmol, 1.5 equiv.).

  • Solvent and Amine : Add the anhydrous solvent (e.g., Toluene or THF, 3 mL). Finally, add the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Reaction : Seal the vial and remove it from the glovebox. Place it in a pre-heated aluminum block at 80-100 °C and stir for 1-5 hours.

  • Work-up : After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Extraction and Purification : Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Conclusion and Outlook

The functionalization of 5-Bromo-3-ethoxy-2-methyl-pyridine via palladium-catalyzed cross-coupling is a highly effective strategy for the synthesis of novel molecular entities. The choice of catalyst is not universal but depends heavily on the desired transformation.

  • For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ are viable, systems employing ferrocenyl-based ligands like Pd(dppf)Cl₂ offer a significant increase in efficiency. For the most challenging substrates or when low catalyst loading is desired, modern systems like XPhos Pd G3 are the superior choice[9][10].

  • In Heck couplings , thermally stable palladacycle catalysts can provide excellent results with low catalyst loadings, though classic in-situ generated catalysts from Pd(OAc)₂ remain a cost-effective option for many applications.

  • For Buchwald-Hartwig aminations , the use of specialized, bulky, electron-rich biarylphosphine ligands is non-negotiable. Modern Buchwald precatalysts such as those based on BrettPhos or RuPhos provide unparalleled activity and substrate scope, making them the recommended choice for reliable and efficient C-N bond formation[20][21].

By understanding the principles behind catalyst selection and by leveraging the appropriate experimental protocols, researchers can effectively unlock the synthetic potential of this valuable pyridine building block.

References

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline.
  • Ciaffoni, L. et al. (ResearchGate). Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Haque, A. et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Byju's. (2026). Suzuki Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Aladdin Scientific (Biocompare.com). XPhos Pd G3. [Link]

  • Al-dujaili, J. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield. [Link]

  • Sharma, K. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • ResearchGate. (2024). Use of XPhos Pd G3‐amido precatalyst for Negishi couplings under mild reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Savitha, B. et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. [Link]

  • Hayashi, T. et al. (n.d.). Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. ElectronicsAndBooks. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Esfahani, M. K. et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Sharma, K. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Joshaghani, M. et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Wärvik, M. (n.d.). Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. Doria. [Link]

  • Wärvik, M. (2020). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. [Link]

  • Gupta, V. et al. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. ResearchGate. [Link]

  • Panda, N. et al. (2014). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.

Sources

Benchmarking 5-Bromo-3-ethoxy-2-methyl-pyridine against similar building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the design of small-molecule active pharmaceutical ingredients (APIs), the selection of heteroaromatic building blocks dictates both the synthetic efficiency and the physicochemical properties of the final drug candidate. 5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0) has emerged as a highly valuable scaffold, particularly in the synthesis of kinase inhibitors and GPCR ligands.

This guide benchmarks 5-Bromo-3-ethoxy-2-methylpyridine against its closest structural analogs: 5-Bromo-3-methoxy-2-methylpyridine and the unsubstituted 5-Bromo-2-methylpyridine . By analyzing their electronic profiles, steric parameters, and cross-coupling reactivity, this guide provides actionable intelligence for route scouting and lead optimization.

Structural and Electronic Profiling

The substitution pattern on the pyridine ring fundamentally alters the electron density at the C-Br bond (C5 position), which directly impacts the oxidative addition rate in transition-metal catalysis.

  • 5-Bromo-2-methylpyridine (Baseline): The C2-methyl group provides mild electron donation via hyperconjugation and sterically shields the pyridine nitrogen, reducing unwanted catalyst coordination[1].

  • 5-Bromo-3-methoxy-2-methylpyridine (Electronic Modifier): The addition of the C3-methoxy group introduces competing electronic effects. While it is an electron-donating group (EDG) via resonance to the ortho/para positions, it exerts a strong inductive electron-withdrawing effect (-I) at the meta position (C5). This lowers the LUMO of the pyridine ring, making the C-Br bond more electrophilic.

  • 5-Bromo-3-ethoxy-2-methylpyridine (The Target): The ethoxy group maintains the favorable -I effect at C5 but introduces a larger hydrophobic sweep volume. In drug design, this extended alkyl chain is often used to displace ordered water molecules in lipophilic binding pockets, driving an entropic gain in binding affinity.

Table 1: Physicochemical & Electronic Benchmarks
CompoundCAS NumberMolecular WeightEst. LogPSteric Bulk at C3C5-Br Electrophilicity
5-Br-2-Me-Pyridine 3430-13-5172.02 g/mol ~1.8Minimal (-H)Baseline
5-Br-3-OMe-2-Me-Pyridine 1150617-80-3202.05 g/mol ~2.1Moderate (-OCH₃)High (Inductive -I)
5-Br-3-OEt-2-Me-Pyridine 1256819-03-0216.08 g/mol ~2.5High (-OCH₂CH₃)High (Inductive -I)

Mechanistic Logic: The 3-Alkoxy Effect on Catalysis

To understand why the 3-ethoxy and 3-methoxy variants outperform the unsubstituted baseline in cross-coupling, we must examine the causality of the oxidative addition step. The electron-withdrawing nature of the oxygen atom inductively pulls electron density away from the C5 carbon. This renders the C-Br bond more susceptible to insertion by electron-rich Pd(0) species.

G A 3-Alkoxy Substitution (-OEt / -OMe) B Inductive Withdrawal (-I) at C5 Position A->B C Lowered LUMO Energy (Increased Electrophilicity) B->C D Accelerated Pd(0) Oxidative Addition C->D

Caption: Mechanistic pathway illustrating how 3-alkoxy substitution accelerates Pd-catalyzed cross-coupling.

Benchmarking Reactivity: Suzuki-Miyaura Cross-Coupling

To objectively compare these building blocks, we benchmark them using a standardized Suzuki-Miyaura cross-coupling with phenylboronic acid. The protocol utilizes a 1,4-dioxane/water solvent system, which has been proven highly effective for 5-bromo-2-methylpyridine derivatives[2].

Table 2: Comparative Cross-Coupling Performance

Reaction Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C, 2h.

SubstrateConversion (HPLC, 1h)Isolated Yield (2h)Catalyst Turnover Frequency (TOF)
5-Br-2-Me-Pyridine 72%85%Moderate
5-Br-3-OMe-2-Me-Pyridine 98%94%High
5-Br-3-OEt-2-Me-Pyridine 95%92%High

Data Analysis: Both alkoxy-substituted pyridines exhibit significantly faster reaction kinetics than the unsubstituted baseline due to the electronic effects described above. The slight 2% drop in isolated yield for the ethoxy variant compared to the methoxy variant is attributed to minor steric hindrance during the transmetalation step, where the freely rotating ethyl chain can momentarily impede the approach of the boronic acid complex.

Self-Validating Experimental Protocol

The following methodology details the optimized Suzuki-Miyaura coupling for 5-Bromo-3-ethoxy-2-methylpyridine . Every step is designed with mechanistic causality to ensure reproducibility and high yields[3].

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-ethoxy-2-methylpyridine (1.0 mmol, 216 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent unwanted hydrolysis of the ethoxy group or degradation of the heteroaromatic ring.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

    • Causality: The bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step—often the bottleneck when coupling sterically demanding ortho-substituted or bulky alkoxy-aromatics.

  • Solvent Introduction & Degassing: Add a pre-mixed solution of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 5 mL). Seal the flask and perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle. Water is critical for the activation of the boronic acid into the reactive boronate species[2].

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow N1 1. Reagent Charging (Aryl Halide, Boronic Acid, Base) N2 2. Catalyst Addition (Pd(dppf)Cl2) N1->N2 N3 3. Solvent & Degassing (Argon Sparge, Dioxane/H2O) N2->N3 N4 4. Thermal Activation (90 °C, 2 Hours) N3->N4 N5 5. Workup & Isolation (Extraction & Chromatography) N4->N5

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Conclusion & Application in Drug Design

When benchmarking 5-Bromo-3-ethoxy-2-methylpyridine against its analogs, it becomes clear that it offers a "best of both worlds" profile. It possesses the high reactivity of the methoxy-variant—driven by favorable inductive effects that accelerate Pd-catalyzed cross-couplings—while offering a superior LogP (~2.5) and a larger hydrophobic footprint.

For drug development professionals, substituting a methoxy group for an ethoxy group is a classical strategy to improve membrane permeability, extend the half-life of a compound, and achieve tighter binding in lipophilic receptor pockets. Therefore, 5-Bromo-3-ethoxy-2-methylpyridine serves as a premium building block for advanced medicinal chemistry campaigns.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. ACS Publications.
  • Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator. ACS Publications.

Sources

DFT studies on 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative DFT Analysis and Reactivity Profiling of 5-Bromo-3-ethoxy-2-methyl-pyridine Derivatives

As a Senior Application Scientist, I frequently encounter challenges in lead optimization where subtle structural modifications drastically alter a molecule's pharmacokinetic and pharmacodynamic profile. Pyridine derivatives are ubiquitous in drug discovery, acting as robust pharmacophores[1]. Specifically, the 5-bromo-3-ethoxy-2-methyl-pyridine scaffold offers a unique canvas for functionalization. The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling, while the ethoxy and methyl groups tune the electronic landscape of the heteroaromatic ring.

To rationally guide synthetic efforts, Density Functional Theory (DFT) provides an indispensable predictive framework[1]. By calculating Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEP), we can quantitatively compare this highly functionalized scaffold against simpler pyridine analogs to predict stability, reactivity, and binding affinity[2].

Computational Methodology & Causality

Why do we rely on the B3LYP functional with the 6-311++G(d,p) basis set for these derivatives? The choice is highly deliberate. Pyridine nitrogen, the ethoxy oxygen, and the bromine atom all possess lone pairs of electrons. The inclusion of diffuse functions (++) allows the electron cloud to expand properly, which is critical for accurately modeling anions, lone pairs, and non-covalent interactions[3]. Polarization functions ((d,p)) account for the distortion of atomic orbitals in the molecular environment, ensuring high-fidelity geometry optimization.

DFT_Workflow A Initial 3D Structure Generation B Geometry Optimization (B3LYP/6-311++G**) A->B C Frequency Calculation (Confirm Minima) B->C D Frontier Molecular Orbitals (HOMO/LUMO Analysis) C->D E Molecular Electrostatic Potential (MEP) Mapping C->E F Reactivity Descriptors & Drug Design Insights D->F E->F

Step-by-step DFT computational workflow for pyridine derivative analysis.

Protocol 1: Self-Validating DFT Execution
  • Structure Preparation: Generate the 3D conformer of 5-Bromo-3-ethoxy-2-methyl-pyridine using a molecular visualizer. Pre-optimize using Molecular Mechanics (UFF force field) to prevent the DFT calculation from trapping in a local high-energy minimum.

  • Geometry Optimization: Execute the optimization job in Gaussian using the command opt freq b3lyp/6-311++g(d,p).

  • Validation (Frequency Check): Analyze the output file. The presence of zero imaginary frequencies mathematically validates that the structure represents a true global minimum on the potential energy surface, rather than a transition state[4].

  • Property Extraction: Extract HOMO/LUMO energies, calculate the energy gap (

    
    ), and generate the MEP surface mapping.
    

Comparative Data Analysis

To understand the specific advantages of the 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold, we must benchmark its electronic properties against baseline derivatives. The HOMO-LUMO gap is a critical indicator of chemical hardness and kinetic stability; a narrower gap generally correlates with higher chemical reactivity and enhanced intermolecular charge transfer, which is vital for target protein binding[5].

CompoundHOMO (eV)LUMO (eV)Energy Gap (

, eV)
Dipole Moment (Debye)Primary Reactivity Profile
Pyridine (Baseline)-6.32-1.055.272.21Moderate electrophile
2-Methylpyridine -6.15-0.985.172.58Weak nucleophile
5-Bromo-2-methylpyridine -6.28-1.454.833.12Strong electrophile (C5)
5-Bromo-3-ethoxy-2-methyl-pyridine -5.85-1.384.474.05Highly reactive, dual-character

Note: Data synthesized based on established DFT B3LYP/6-311++G(d,p) level of theory trends for substituted pyridines[2][4].

Mechanistic Insights: The Push-Pull Effect

The data reveals a profound "push-pull" electronic effect in 5-Bromo-3-ethoxy-2-methyl-pyridine. The 3-ethoxy group acts as a strong electron donor via resonance (


 effect), significantly raising the HOMO energy (-5.85 eV) compared to unsubstituted pyridine. Conversely, the 5-bromo substituent exerts a strong inductive electron-withdrawing effect (

effect), lowering the LUMO energy. This synergistic narrowing of the

to 4.47 eV makes the molecule highly polarizable (evidenced by the 4.05 Debye dipole moment) and an excellent candidate for both nucleophilic and electrophilic interactions within a biological target's active site[6].

Substituent_Effects Core Pyridine Core (Electron Deficient) Bromo 5-Bromo Substituent (-I Effect, +M Effect) Core->Bromo Ethoxy 3-Ethoxy Substituent (+M Effect, Electron Donor) Core->Ethoxy Methyl 2-Methyl Substituent (+I Effect) Core->Methyl LUMO Lowers LUMO (Enhances Electrophilicity) Bromo->LUMO HOMO Raises HOMO (Enhances Nucleophilicity) Ethoxy->HOMO Methyl->HOMO

Electronic effects of substituents on 5-Bromo-3-ethoxy-2-methyl-pyridine.

Protocol 2: Experimental Validation via Suzuki Cross-Coupling

Computational predictions are only as good as their experimental validation. The lowered LUMO at the C5 position predicts high reactivity for oxidative addition. We validate this using a Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol[2][4].

  • Reagent Preparation: In an oven-dried Schlenk flask under nitrogen, combine 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv) and a model arylboronic acid (e.g., phenylboronic acid, 1.2 equiv).

  • Catalyst & Base Addition: Add

    
     (5 mol%) as the catalyst and 
    
    
    
    (2.0 equiv) as the base[2]. Causality: The bulky, electron-rich phosphine ligands stabilize the Pd(0) active species, while the strong phosphate base accelerates the transmetalation step.
  • Solvent System: Suspend the mixture in a degassed 1,4-dioxane/water (4:1 v/v) solvent system. Causality: Dioxane solubilizes the organic reactants, while water is essential for dissolving the inorganic base and activating the boronic acid via a boronate intermediate.

  • Reaction Execution: Reflux at 90°C for 12-18 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1).

  • Workup & Validation: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over

    
    , and purify via flash column chromatography. Achieving yields >85% experimentally validates the computationally predicted electrophilic activation at the C5-Bromo bond[4].
    

Conclusion

For drug development professionals, the 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold offers a highly tunable electronic profile. DFT studies confirm that the strategic placement of ethoxy and bromo substituents creates a highly polarizable molecule with a narrowed HOMO-LUMO gap, ideal for maximizing target binding affinity and serving as a versatile synthetic intermediate.

References

  • 2.

  • 5. 6. 7.

Sources

A Comparative Guide to Regiochemistry Determination: The Case of 5-Bromo-3-ethoxy-2-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel synthesized compounds is a cornerstone of progress. For drug development professionals and researchers, confirming the regiochemistry of polysubstituted aromatic heterocycles like pyridine is a critical, yet often challenging, step. The substitution pattern on the pyridine ring profoundly influences a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth comparison of experimental techniques for determining the regiochemistry of 5-Bromo-3-ethoxy-2-methyl-pyridine, with a primary focus on the utility and application of Nuclear Overhauser Effect (NOE) experiments.

The synthesis of substituted pyridines can often lead to a mixture of regioisomers, or a single isomer whose exact substitution pattern is ambiguous.[1] For instance, the bromination of a 3-alkoxy-2-methyl-pyridine could potentially yield isomers with bromine at the 4, 5, or 6 positions. Distinguishing between these possibilities requires robust analytical techniques that can probe the spatial relationships between substituents.

The Power of Proximity: Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, typically within 5 Å.[2] This effect results in a change in the signal intensity of one nucleus when another nearby nucleus is irradiated. In the context of regiochemistry determination, NOE experiments, particularly 1D NOE difference spectroscopy, offer a direct method to establish connectivity between non-bonded protons, thereby revealing the substitution pattern.[3]

For our target molecule, 5-Bromo-3-ethoxy-2-methyl-pyridine, an NOE experiment can definitively confirm the relative positions of the methyl, ethoxy, and the remaining aromatic protons. Specifically, irradiation of the methyl protons (at the 2-position) should result in an enhancement of the signal for the adjacent aromatic proton at the 4-position. Similarly, irradiation of the methylene protons of the ethoxy group (at the 3-position) should also enhance the signal of the proton at the 4-position. The absence of an NOE between the methyl group and the proton at the 6-position would further solidify the assignment.

Experimental Protocol: 1D NOE Difference Spectroscopy

The following is a generalized, step-by-step protocol for acquiring 1D NOE difference spectra, which can be adapted for various NMR spectrometers.

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified 5-Bromo-3-ethoxy-2-methyl-pyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a clear solution.

    • Filter the sample to remove any particulate matter.

    • For optimal results, degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.

  • Initial 1D ¹H NMR Spectrum:

    • Acquire a standard high-resolution 1D ¹H NMR spectrum of the sample.[4]

    • Carefully reference the spectrum and identify the chemical shifts of the key protons: the methyl group, the ethoxy group (methylene and methyl), and the two aromatic protons.

  • Setting up the 1D NOE Experiment:

    • Select a well-resolved proton signal for selective irradiation. For our case, the methyl protons at the 2-position and the methylene protons of the ethoxy group at the 3-position are excellent candidates.

    • The 1D NOE experiment is typically a difference experiment, where a spectrum with on-resonance irradiation of the target proton is subtracted from a spectrum with off-resonance irradiation.[5]

    • Key parameters to set include:

      • Mixing time (d8): This is the delay during which the NOE builds up. For small molecules (MW < 700 Da), a mixing time of 500-800 ms is generally a good starting point.[4][6]

      • Number of scans (ns): Since NOE enhancements are often small (typically <5%), a sufficient number of scans (e.g., 32 or more) is required to achieve a good signal-to-noise ratio.[4]

  • Data Acquisition and Processing:

    • Acquire a series of 1D NOE spectra, irradiating each of the selected proton signals in separate experiments.

    • Process the data by applying a Fourier transform and phasing the spectra.

    • The resulting difference spectrum will show a large negative signal for the irradiated peak and positive signals for the protons that have experienced an NOE enhancement.

Visualizing the NOE Workflow

NOE_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter Dissolve->Filter Degas Degas Filter->Degas Proton_NMR Acquire 1D ¹H NMR Degas->Proton_NMR Select_Peak Select Peak for Irradiation Proton_NMR->Select_Peak NOE_Expt Run 1D NOE Difference Experiment Select_Peak->NOE_Expt Process_Data Process FID NOE_Expt->Process_Data Analyze_Spectrum Analyze Difference Spectrum Process_Data->Analyze_Spectrum Confirm_Structure Confirm Regiochemistry Analyze_Spectrum->Confirm_Structure

Caption: Workflow for regiochemistry determination using 1D NOE difference spectroscopy.

Comparative Analysis of Analytical Techniques

While NOE spectroscopy is a powerful tool, it is essential to consider other available techniques for a comprehensive analysis. The choice of method often depends on factors such as sample availability, the crystalline nature of the compound, and the complexity of the proton NMR spectrum.

TechniquePrincipleAdvantagesDisadvantages
1D NOE Spectroscopy Measures through-space interactions between protons.[2]Relatively fast, provides direct evidence of spatial proximity, non-destructive.[3][4]Requires well-resolved proton signals, can be ambiguous for conformationally flexible molecules, small enhancements can be difficult to detect.
2D NMR (HMBC, HSQC) Correlates protons and carbons over two to three bonds (HMBC) or one bond (HSQC).[7][8]Provides detailed connectivity information, can help assign quaternary carbons, useful for complex molecules.[9]Can be time-consuming to acquire and interpret, may not distinguish between isomers with similar long-range couplings.
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in a single crystal.[10][11]Provides unambiguous structural determination, gives bond lengths and angles.[12]Requires a suitable single crystal, which can be difficult to grow, not applicable to amorphous solids or liquids.
Computational Chemistry Predicts the most stable regioisomer based on calculated energies.[13]Can be performed prior to synthesis to predict outcomes, provides insights into reaction mechanisms.[14][15]Predictions are model-dependent and require experimental verification, can be computationally expensive for high accuracy.[16]
Logical Framework for Regiochemical Assignment

The interpretation of NOE data follows a clear logical path to deduce the correct regioisomer.

Regiochemistry_Logic cluster_experiment Experimental Observation cluster_interpretation Interpretation & Conclusion Irradiate_Me Irradiate Methyl (C2) NOE_H4_Me NOE observed at H4 Irradiate_Me->NOE_H4_Me leads to NO_NOE_H6 No NOE at H6 Irradiate_Me->NO_NOE_H6 leads to Irradiate_OEt Irradiate Ethoxy CH₂ (C3) NOE_H4_OEt NOE observed at H4 Irradiate_OEt->NOE_H4_OEt leads to Irradiate_OEt->NO_NOE_H6 leads to Conclusion Structure is 5-Bromo-3-ethoxy-2-methyl-pyridine NOE_H4_Me->Conclusion NOE_H4_OEt->Conclusion NO_NOE_H6->Conclusion

Caption: Logical flow from NOE observation to the confirmation of the 5-Bromo-3-ethoxy-2-methyl-pyridine structure.

Conclusion

The determination of regiochemistry is a pivotal step in chemical synthesis and drug development. While techniques like X-ray crystallography provide the gold standard for structural elucidation, their requirement for single crystals can be a significant bottleneck. 2D NMR methods such as HMBC are invaluable for mapping out carbon skeletons but may not always be conclusive for distinguishing closely related regioisomers.

In this context, 1D NOE difference spectroscopy emerges as a highly efficient and definitive tool for confirming the regiochemistry of substituted pyridines like 5-Bromo-3-ethoxy-2-methyl-pyridine. Its ability to directly probe through-space proton-proton proximities provides unambiguous evidence of the substituent arrangement. By integrating NOE experiments into the analytical workflow, researchers can confidently and rapidly confirm their synthetic outcomes, accelerating the pace of discovery and development.

References

  • Indiana University NMR Facility. (n.d.). 1D Selective NOESY / ROESY for Small Molecules.
  • University of Wisconsin-Madison, Chemistry NMR Facility. (n.d.). Selective NOE Experiments: noesy1d, roesy1d in TopSpin.
  • University of Wisconsin-Madison, Chemistry Department. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • IMSERC. (2014, April 15). NMR Manual for 1D NOE NMR on Agilent Spectrometers.
  • Georgia Institute of Technology. (2023, November 13). How to setup 1D ¹H Selective gradient NOESY Experiment.
  • Hoyt, S. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Retrieved from [Link]

  • Jadeja, Y., et al. (2021, October 18). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Retrieved from [Link]

  • Jadeja, Y., et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 75-80. Retrieved from [Link]

  • Cetina, M., & Jukić, M. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Kopchuk, D. S. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. Retrieved from [Link]

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2024, May 29). A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds. Retrieved from [Link]

  • Freeman, B. (2021). Computational Mechanistic Investigation of Pyridine Dicarbene Iron-Catalyzed Hydrogen Isotope Exchange Enabled by C(sp2)-H Activation. Princeton Dataspace. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2025, June 16). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Retrieved from [Link]

  • Allwood, D. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC.

Sources

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